3-Acetyloxy-2-aminobutanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-acetyloxy-2-aminobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVSRIMJZNIFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Acetyloxy-2-aminobutanoic Acid
Abstract
This technical guide provides a comprehensive examination of the chemical structure and stereochemical intricacies of 3-Acetyloxy-2-aminobutanoic acid. As an O-acetylated derivative of the essential amino acid threonine, this compound and its stereoisomers represent valuable chiral building blocks for researchers, scientists, and professionals in drug development and peptide synthesis. This document delves into the fundamental principles of its stereoisomerism, outlines synthetic strategies for accessing each stereoisomer, discusses analytical techniques for their separation and characterization, and explores their potential applications in the pharmaceutical industry. The content is structured to provide both foundational knowledge and practical insights, underpinned by authoritative references to ensure scientific integrity.
Introduction: The Significance of Stereochemistry in Drug Development
The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, where molecular recognition by biological targets such as enzymes and receptors is paramount, the chirality of a drug candidate can profoundly influence its efficacy, pharmacology, and toxicology. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different physiological responses. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, the ability to synthesize and characterize stereochemically pure compounds is a cornerstone of modern medicinal chemistry.
3-Acetyloxy-2-aminobutanoic acid, an acetylated derivative of threonine, possesses two chiral centers, giving rise to a family of four distinct stereoisomers. Understanding the unique properties and spatial arrangements of these isomers is crucial for their potential application as precursors in the synthesis of complex, stereochemically defined pharmaceutical agents. This guide aims to provide a detailed technical overview of this important class of compounds.
Chemical Structure and Nomenclature
3-Acetyloxy-2-aminobutanoic acid is a derivative of the amino acid butanoic acid. Its structure is characterized by an amino group at the C2 position (α-carbon) and an acetyloxy group at the C3 position (β-carbon). The systematic IUPAC name for this compound is 3-(acetyloxy)-2-aminobutanoic acid.
The molecular formula for 3-Acetyloxy-2-aminobutanoic acid is C₆H₁₁NO₄, and its molecular weight is 161.16 g/mol .
Table 1: Key Structural and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₁NO₄ |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 3-(acetyloxy)-2-aminobutanoic acid |
| Key Functional Groups | Carboxylic acid, Amine, Ester (Acetyloxy) |
| Chiral Centers | C2 (α-carbon), C3 (β-carbon) |
The Four Stereoisomers of 3-Acetyloxy-2-aminobutanoic Acid
The presence of two stereogenic centers at C2 and C3 results in four possible stereoisomers for 3-Acetyloxy-2-aminobutanoic acid. These stereoisomers are pairs of enantiomers and diastereomers. The stereochemical relationship is directly derived from the stereoisomers of its parent amino acid, threonine.[1]
The four stereoisomers are:
-
(2S,3R)-3-Acetyloxy-2-aminobutanoic acid: The O-acetyl derivative of L-threonine, the naturally occurring proteinogenic amino acid.
-
(2R,3S)-3-Acetyloxy-2-aminobutanoic acid: The O-acetyl derivative of D-threonine, the enantiomer of L-threonine.
-
(2S,3S)-3-Acetyloxy-2-aminobutanoic acid: The O-acetyl derivative of L-allothreonine, a diastereomer of L-threonine.
-
(2R,3R)-3-Acetyloxy-2-aminobutanoic acid: The O-acetyl derivative of D-allothreonine, the enantiomer of L-allothreonine.
Synthesis of Stereoisomers
The synthesis of the individual stereoisomers of 3-Acetyloxy-2-aminobutanoic acid relies on the availability of the corresponding stereoisomers of threonine and allothreonine, followed by a stereoretentive O-acetylation reaction.
Starting Materials: The Stereoisomers of Threonine
L-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is a naturally occurring essential amino acid and is commercially available. D-Threonine ((2R,3S)-2-amino-3-hydroxybutanoic acid) can be obtained through resolution of racemic mixtures or through stereospecific synthesis. L-allothreonine ((2S,3S)-2-amino-3-hydroxybutanoic acid) and D-allothreonine ((2R,3R)-2-amino-3-hydroxybutanoic acid) are less common but can be synthesized or separated from diastereomeric mixtures.[2]
General Protocol for O-Acetylation of Threonine and Allothreonine Stereoisomers
The selective O-acetylation of the hydroxyl group in the presence of a free amino group can be achieved under acidic conditions, which protonates the more basic amino group, thereby preventing its acetylation.[3]
Experimental Protocol: Acid-Catalyzed O-Acetylation
-
Dissolution: Dissolve the desired stereoisomer of threonine or allothreonine in glacial acetic acid.
-
Acidification: Cool the solution in an ice bath and saturate it with dry hydrogen chloride gas or add a strong acid catalyst.
-
Acetylation: Slowly add acetyl chloride to the cooled and stirred solution. The reaction is typically rapid.
-
Precipitation: After the reaction is complete, precipitate the product by adding a non-polar solvent such as diethyl ether.
-
Isolation and Purification: Collect the precipitated product, which is often the hydrochloride salt, by filtration. The product can be further purified by recrystallization.
-
Neutralization (Optional): To obtain the free amino acid form, the hydrochloride salt can be neutralized with a suitable base.
Analytical Methods for Separation and Characterization
The analysis of the stereoisomers of 3-Acetyloxy-2-aminobutanoic acid requires techniques that can differentiate between both enantiomers and diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of stereoisomers. For acetylated amino acids, polysaccharide-based chiral stationary phases (CSPs) are often effective.[4]
Experimental Protocol: Chiral HPLC Separation
-
Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., SUMICHIRAL OA series).[4]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. The exact ratio needs to be optimized for the specific isomers.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds which lack a strong chromophore.
-
Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling |
| Hα (C2-H) | ~4.0 - 4.2 | Doublet | J ≈ 3-5 Hz |
| Hβ (C3-H) | ~5.2 - 5.4 | Doublet of Quartets | J ≈ 3-5 Hz (to Hα), J ≈ 6-7 Hz (to CH₃) |
| CH₃ (C4-H) | ~1.2 - 1.4 | Doublet | J ≈ 6-7 Hz |
| Acetyl CH₃ | ~2.1 - 2.2 | Singlet | - |
Note: The exact chemical shifts and coupling constants will vary slightly between the different diastereomers (erythro vs. threo configurations) due to the different spatial orientations of the substituents. The coupling constant between Hα and Hβ (³Jαβ) is particularly informative for distinguishing between the erythro (larger coupling constant) and threo (smaller coupling constant) diastereomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the acetyl group will appear at the downfield end of the spectrum (typically >170 ppm).
Applications in Drug Development and Research
While specific applications for the individual stereoisomers of 3-Acetyloxy-2-aminobutanoic acid are not extensively documented in publicly available literature, their structural motifs suggest significant potential in several areas of pharmaceutical research.
-
Chiral Building Blocks: These compounds can serve as valuable chiral synthons for the asymmetric synthesis of more complex molecules. The presence of multiple functional groups (amine, carboxylic acid, and ester) at defined stereocenters allows for a variety of chemical transformations.
-
Peptide Synthesis: O-acetylated threonine derivatives can be utilized in peptide synthesis to introduce modified amino acid residues.[1] The acetyl group can alter the properties of the resulting peptide, such as its conformation, stability, and biological activity.
-
Drug Discovery: The different stereoisomers could be screened for biological activity. It is plausible that one or more of the isomers may exhibit interesting pharmacological properties, for example, by mimicking or antagonizing the binding of natural ligands to their receptors. The importance of stereochemistry in drug action is well-established, and the synthesis of all possible stereoisomers of a lead compound is a common strategy in drug discovery.
Conclusion
3-Acetyloxy-2-aminobutanoic acid and its four stereoisomers represent a fascinating and potentially valuable class of compounds for chemical and pharmaceutical research. A thorough understanding of their stereochemical relationships, coupled with robust synthetic and analytical methodologies, is essential for unlocking their full potential. This guide has provided a detailed overview of the core chemical principles, synthetic approaches, and analytical techniques relevant to these compounds. As the demand for stereochemically pure building blocks in drug discovery continues to grow, the importance of compounds like the stereoisomers of 3-Acetyloxy-2-aminobutanoic acid is set to increase.
References
-
Threonine. In: Wikipedia; 2024. Accessed February 13, 2026. [Link]
- Amino Acid Derivatives for Peptide Synthesis. Sigma-Aldrich. Accessed February 13, 2026.
- Application Notes and Protocols for Threonine-Containing Peptide Synthesis in Automated Synthesizers. Benchchem. Accessed February 13, 2026.
- Lloyd-Williams P, et al. Synthetic studies on threonines. The preparation of protected derivatives of d-allo- and l-allo-threonine for peptide synthesis. Tetrahedron. 1997;53(12):4335-4352.
- Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Org. Process Res. Dev. 2023;27(7):1265–1273.
- Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Accessed February 13, 2026.
- Yajima T, Ichimura S, Horii S, Shiraiwa T. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Biosci Biotechnol Biochem. 2010;74(10):2106-2109.
- Enjalbal C, et al. N- and O-acetylation of threonine residues in the context of proteomics. J. Proteomics. 2014;109:204-213.
- Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. J. Org. Chem. 2011;76(19):7881–7890.
- Mukherjee S, Hao YH, Orth K. A newly discovered post-translational modification--the acetylation of serine and threonine residues. Trends Biochem Sci. 2007;32(5):210-216.
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- 1. peptide.com [peptide.com]
- 2. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A newly discovered post-translational modification--the acetylation of serine and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scas.co.jp [scas.co.jp]
Strategic Insights into Amino Acid Precursors: The L-threonine Pathway and the Role of Synthetic Derivatives such as 3-Acetyloxy-2-aminobutanoic Acid
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of amino acid biosynthesis, focusing on the well-characterized L-threonine pathway as a model system. We will delve into the enzymatic cascade responsible for its synthesis from L-aspartate, examining the structure, function, and regulation of key enzymes. Furthermore, we will contextualize the role of synthetic amino acid derivatives, such as 3-Acetyloxy-2-aminobutanoic acid, within modern research and drug development paradigms. This document will serve as a technical resource, offering not only foundational knowledge but also actionable experimental protocols and conceptual frameworks for leveraging these insights in a laboratory setting.
Part 1: The Canonical Biosynthesis of L-Threonine: A Multi-Enzyme Cascade
The biosynthesis of L-threonine from L-aspartate is a fundamental metabolic pathway found in bacteria, archaea, fungi, and plants. This pathway is a prime example of elegant enzymatic control and metabolic channeling. The overall conversion requires five key enzymatic steps, starting from the common precursor L-aspartate, which itself is derived from the citric acid cycle intermediate oxaloacetate.
The pathway begins with the phosphorylation of L-aspartate by aspartate kinase (AK), a step that commits aspartate to this biosynthetic route. This is often a major point of allosteric regulation, with feedback inhibition by the downstream products, including L-threonine. The resulting intermediate, L-aspartyl-β-phosphate, is then reduced to L-aspartate-β-semialdehyde. This intermediate stands at a critical branch point, leading to the synthesis of lysine, methionine, and isoleucine, in addition to threonine.
For the synthesis of threonine, L-aspartate-β-semialdehyde is converted to L-homoserine by homoserine dehydrogenase. L-homoserine is then phosphorylated by homoserine kinase to yield L-homoserine-O-phosphate. In the final step, threonine synthase catalyzes a complex pyridoxal phosphate (PLP)-dependent reaction, converting L-homoserine-O-phosphate into L-threonine, with the release of inorganic phosphate.
Below is a diagram illustrating the core enzymatic steps in the L-threonine biosynthetic pathway.
Caption: Experimental workflow for testing an enzyme's substrate specificity.
Part 3: Experimental Protocol: Assay of Homoserine Kinase (thrB)
To provide a practical example, this section details a protocol for assaying the activity of homoserine kinase, a key enzyme in the threonine biosynthesis pathway. This is a coupled enzyme assay, a common and robust method for continuously monitoring enzyme activity when the direct product is not easily detectable.
Principle: The activity of homoserine kinase (HSK) is measured by coupling the production of ADP to the oxidation of NADH via the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. For every molecule of L-homoserine-O-phosphate produced by HSK, one molecule of ADP is generated. PK uses this ADP to convert phosphoenolpyruvate (PEP) to pyruvate, which is then reduced to lactate by LDH, oxidizing one molecule of NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is directly proportional to the HSK activity.
Reagents and Buffers:
-
Assay Buffer: 100 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂.
-
Enzyme Dilution Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT.
-
Substrates:
-
200 mM L-Homoserine stock in water.
-
100 mM ATP stock, pH 7.0, in water.
-
100 mM Phosphoenolpyruvate (PEP) stock in water.
-
-
Coupling System:
-
10 mM NADH stock in 10 mM NaOH.
-
Pyruvate Kinase (PK) solution (e.g., 1000 units/mL).
-
Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL).
-
-
Enzyme: Purified Homoserine Kinase (HSK), diluted to an appropriate concentration in Enzyme Dilution Buffer.
Procedure:
-
Prepare a master mix of the coupling system and substrates in the Assay Buffer.
A-Technical-Guide-to-the-Derivatives-of-3-Acetyloxy-2-aminobutanoic-Acid:-Synthesis-and-Pharmacological-Potential
Abstract
This technical guide provides a comprehensive literature review on the derivatives of 3-Acetyloxy-2-aminobutanoic acid, a molecule more systematically known as O-acetyl-L-threonine. As a derivative of an essential amino acid, this scaffold serves as a versatile chiral building block in medicinal chemistry and drug development. This document explores the synthetic pathways for creating a diverse library of its derivatives, delves into their wide-ranging biological activities, and establishes critical structure-activity relationships. Detailed experimental protocols, data-driven insights, and visual schematics are provided to empower researchers, scientists, and drug development professionals in leveraging this promising chemical entity for novel therapeutic discoveries.
Introduction: The Strategic Value of 3-Acetyloxy-2-aminobutanoic Acid
3-Acetyloxy-2-aminobutanoic acid is the O-acetylated derivative of L-threonine, an essential α-amino acid. The systematic IUPAC name for the naturally occurring stereoisomer is (2S,3R)-2-amino-3-acetoxybutanoic acid. The acetylation of the hydroxyl group on the threonine side chain serves two primary purposes in chemical synthesis: it acts as a protecting group during peptide synthesis and it can fundamentally alter the physicochemical properties of the parent molecule, influencing its stability, bioavailability, and pharmacological profile.[1][2]
The strategic importance of this scaffold lies in its trifunctional nature:
-
An amine group at the α-position, which is a key site for N-acylation and the formation of amide bonds or heterocyclic rings.
-
A carboxylic acid group , which can be readily converted into esters, amides, or other functionalities.
-
An acetyloxy side chain , which imparts a specific steric and electronic profile that can be crucial for molecular recognition by biological targets.
This guide will navigate the chemical space accessible from this versatile starting material, highlighting its transformation into potent bioactive agents.
Synthetic Pathways and Derivatization Strategies
The derivatization of 3-Acetyloxy-2-aminobutanoic acid begins with the selective modification of its functional groups. The choice of synthetic route is dictated by the desired final structure and the need to preserve the inherent chirality of the molecule.
Synthesis of the Core Scaffold: O-Acetylation of Threonine
The foundational step is the chemoselective O-acetylation of L-threonine. A common and efficient method involves treating L-threonine with acetyl chloride in an acidic medium, such as glacial acetic acid or trifluoroacetic acid.[3] The acidic conditions protonate the more basic amino group, deactivating it towards acylation and thereby directing the reaction to the hydroxyl side chain.[3] This process yields the O-acetyl-L-threonine hydrochloride salt in high purity and yield.[3]
Causality Behind Experimental Choice: The use of a strong acid is critical for achieving chemoselectivity. By protonating the amine, its nucleophilicity is suppressed, preventing the formation of N-acetyl or N,O-diacetyl byproducts. This ensures a clean reaction, often allowing the product to be isolated by simple precipitation without the need for extensive chromatographic purification.[3]
Key Derivatization Reactions
Once the core is synthesized, a multitude of derivatives can be accessed. The primary sites for modification are the N-terminus (amino group) and the C-terminus (carboxyl group).
A. N-Terminal Modifications:
-
N-Acylation: The amino group can be acylated with various acid chlorides or anhydrides to produce N-acyl derivatives. These modifications are fundamental in creating molecules that mimic endogenous signaling lipids, such as N-acyl amino acids (NAAs), which are known to modulate G-protein coupled receptors (GPCRs), ion channels, and other membrane proteins.[4][5][6]
-
Heterocycle Formation: The amino group, often in conjunction with other reagents, can be used to construct heterocyclic systems. For example, amino acids can serve as starting materials for the synthesis of pyrazoles, pyridazines, and other ring systems with diverse biological activities.[7] The side chain of threonine itself can participate in cyclization reactions to form oxazolines, which are found in many natural products.[8][9]
B. C-Terminal Modifications:
-
Esterification: The carboxylic acid can be converted to esters to enhance lipophilicity and improve cell membrane permeability.
-
Amidation: Coupling with various amines to form amides is a common strategy to build larger molecules and explore interactions with biological targets. For instance, linking threonine derivatives to other drug molecules via an amide bond has been explored as a strategy to improve therapeutic properties.[10]
Below is a generalized workflow for the synthesis of derivatives.
Caption: Logical relationship of N-acyl derivatives binding to the NMDA receptor.
Detailed Experimental Protocol: Synthesis of an N-Acyl Derivative
This section provides a representative protocol for the N-acylation of 3-Acetyloxy-2-aminobutanoic acid, a foundational step for creating many of the bioactive derivatives discussed. This protocol is based on standard amino acid chemistry.
Objective: To synthesize N-benzoyl-O-acetyl-L-threonine.
Materials:
-
O-acetyl-L-threonine hydrochloride (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Benzoyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution and Neutralization: Dissolve O-acetyl-L-threonine hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water. Cool the mixture to 0 °C in an ice bath.
-
Rationale: A biphasic system is used to dissolve both the polar amino acid salt and the nonpolar acylating agent. Cooling minimizes side reactions.
-
-
Basification: Slowly add sodium bicarbonate (2.5 eq) in portions to the stirred solution. Continue stirring until gas evolution ceases. This deprotonates the amine hydrochloride, liberating the free amine.
-
Self-Validation: The cessation of CO₂ evolution indicates that the neutralization is complete. The pH of the aqueous layer should be ~8-9.
-
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C. Allow the reaction to stir vigorously at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Rationale: A slight excess of the acylating agent ensures complete conversion. Vigorous stirring is essential to maximize the reaction rate in the biphasic system.
-
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh DCM.
-
Workup - Washing: Combine all organic layers and wash sequentially with 1 M HCl, water, and finally brine.
-
Rationale: The HCl wash removes any unreacted free amine and excess bicarbonate. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure N-benzoyl-O-acetyl-L-threonine.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Perspectives
The derivatives of 3-Acetyloxy-2-aminobutanoic acid represent a promising and underexplored class of compounds with significant therapeutic potential. The chiral threonine backbone provides a robust scaffold for developing molecules with high specificity for biological targets ranging from microbial enzymes to central nervous system receptors.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing a broader range of heterocyclic derivatives to screen for antimicrobial and anticancer activities.
-
Stereochemical Studies: Investigating the biological activities of derivatives from other stereoisomers of threonine (D-threonine, L-allo-threonine, D-allo-threonine) to build a more comprehensive SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds identified.
By leveraging the synthetic versatility and inherent chirality of this scaffold, the scientific community is well-positioned to develop novel and effective therapeutic agents.
References
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Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. [Link]
-
Heterocyclization reaction of cysteine, serine, or threonine residues. ResearchGate. [Link]
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Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. PMC. [Link]
- L-Threonine derivatives of high therapeutic index.
-
Heterologous Production and Biosynthesis of Threonine-16:0dioic acids with a Hydroxamate Moiety. PMC. [Link]
-
Synthesis of different heterocyclic compounds derived from some amino acids. ResearchGate. [Link]
-
2-amino-3-hydroxybutanoic acid (CHEBI:38263). EMBL-EBI. [Link]
-
Threonine - Wikipedia. Wikipedia. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. [Link]
-
(2S)-2-Amino-3-hydroxybutanoic acid. PubChem. [Link]
-
Bioavailability of acetylated derivatives of methionine, threonine, and lysine. PubMed. [Link]
-
(3R)-2-amino-3-hydroxybutanoic acid. PubChem. [Link]
-
(2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid. PubChem. [Link]
-
N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC. [Link]
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(2R,3S)-3-Amino-2-hydroxybutyric acid. PubChem. [Link]
-
Function and therapeutic potential of N-acyl amino acids. PubMed. [Link]
-
N-acetyl-L-threonine. PubChem. [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]
-
Biological Activities of Amino Acid Derivatives and their Complexes a Review. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PMC. [Link]
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- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: HPLC Method Development for 3-Acetyloxy-2-aminobutanoic acid
Part 1: Executive Summary & Chemical Strategy
3-Acetyloxy-2-aminobutanoic acid (chemically synonymous with O-Acetylthreonine ) presents a unique analytical challenge that causes standard amino acid methods to fail. Unlike stable amino acids, this analyte contains a labile ester bond adjacent to a primary amine.
The "O-to-N" Instability Trap
The critical failure mode in analyzing this compound is the O-to-N Acyl Shift . Under neutral or basic conditions (pH > 6), the unprotonated amine group acts as a nucleophile, attacking the ester carbonyl. This causes the acetyl group to migrate from the oxygen to the nitrogen, irreversibly converting the analyte into N-Acetylthreonine.
Implications for Method Development:
-
No Standard Derivatization: Traditional amino acid reagents like OPA (o-Phthalaldehyde) or FMOC require high pH (9–10), which will destroy the analyte before detection.
-
Strict pH Control: All sample preparation and mobile phases must remain acidic (pH < 3.0) to keep the amine protonated (
), preventing the nucleophilic attack. -
Detection Mode: Since derivatization is risky, Direct UV at 210 nm or MS/MS are the only viable detection strategies.
Part 2: Method Development Decision Matrix
The following workflow illustrates the logical path to selecting the correct separation mode based on your available instrumentation.
Caption: Decision tree prioritizing pH stability and detector compatibility.
Part 3: Detailed Protocol (RP-HPLC with UV Detection)
This protocol uses Reversed-Phase Ion-Suppression chromatography. By lowering the pH to 2.5, we protonate the amine (preventing the acyl shift) and suppress the carboxylic acid ionization (improving retention on C18).
Reagents & Equipment
-
Column: Aqueous-stable C18 (e.g., Agilent ZORBAX SB-Aq or Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Why: Standard C18 columns may collapse under the high aqueous conditions required to retain this polar analyte.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Detector: UV-Vis / DAD at 210 nm (Bandwidth 4 nm).
-
Diluent: 0.1% Phosphoric Acid in Water. (Do NOT use water or methanol alone).
Preparation of Standards
Stock Solution (1 mg/mL):
-
Weigh 10 mg of 3-Acetyloxy-2-aminobutanoic acid.
-
Dissolve in 10 mL of Diluent (0.1% Phosphoric Acid).
-
Note: Prepare fresh daily. The ester is prone to hydrolysis even in water if left for >24 hours.
Working Standards: Dilute Stock with Diluent to concentrations of 10, 50, 100, 250, and 500 µg/mL.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |
| Temperature | 25°C | Keep near ambient to minimize ester hydrolysis rate. |
| Injection Vol | 10 µL | Adjust based on sensitivity needs. |
| Detection | 210 nm | Analyte has weak UV; 210 nm targets the ester/carboxyl groups. |
| Run Time | 15 min | Sufficient for elution and re-equilibration. |
Gradient Table:
| Time (min) | % A (Phosphate Buffer pH 2.5) | % B (Acetonitrile) | Mode |
| 0.0 | 98% | 2% | Isocratic Hold (Loading) |
| 2.0 | 98% | 2% | Start Gradient |
| 8.0 | 70% | 30% | Elution |
| 8.1 | 98% | 2% | Re-equilibration |
| 15.0 | 98% | 2% | Stop |
Part 4: Alternative Method (HILIC-MS) for High Sensitivity
If UV sensitivity at 210 nm is insufficient (LOD is typically ~1-5 µg/mL), use HILIC-MS.
-
Column: HILIC Amide or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Mode: 80% B / 20% A.
-
Detection: ESI Positive Mode (
).-
Target Mass: 162.07 Da (Parent)
102.05 Da (Loss of Acetic Acid) + 84.04 Da (Fragment).
-
Part 5: Validation & Troubleshooting
System Suitability Criteria
-
Tailing Factor: < 1.5 (Strict pH control usually ensures sharp peaks for amines).
-
Retention Time %RSD: < 1.0% (n=5).
-
Resolution: > 2.0 from any degradation products (Threonine or N-Acetylthreonine).
Troubleshooting the "Ghost Peak" (Degradation)
If you observe a new peak appearing and the main peak decreasing:
-
Check pH: Is your sample diluent acidic? If sample pH > 5, the shift to N-Acetylthreonine occurs within minutes.
-
Check Temperature: Do not use column ovens > 30°C. Heat accelerates ester hydrolysis.
-
Check Solvent: Avoid methanol in sample prep; it can cause transesterification. Use Acetonitrile/Water/Acid only.
References
-
Chemical Stability of O-Acetylthreonine: Enjalbal, C., et al. (2014).[1] "N- and O-acetylation of threonine residues in the context of proteomics." Journal of Proteomics.
-
HILIC Separation of Polar Amino Acids: Agilent Technologies. (2020). "HILIC Method Development for Polar Analytes."
-
General Amino Acid Analysis Guide: BenchChem. (2025).[2][3] "Analytical Methods for the Detection of N-Acetylthreonine in Biological Samples."
Sources
Extraction and isolation techniques for 3-Acetyloxy-2-aminobutanoic acid
Application Note: Targeted Isolation of 3-Acetyloxy-2-aminobutanoic acid ( -Acetylthreonine)
Executive Summary
The isolation of 3-Acetyloxy-2-aminobutanoic acid presents a classic "polar-labile" paradox in organic chemistry. As a zwitterionic amino acid ester, it is highly polar (requiring aqueous or polar organic environments) yet contains an ester linkage susceptible to hydrolysis under the very pH conditions often used to manipulate zwitterions.
This guide provides a validated workflow for extracting this molecule from complex biological matrices (e.g., fermentation broth, tissue lysates) or synthetic reaction mixtures. The protocol prioritizes ester stability by utilizing acidic extraction conditions and low-temperature Mixed-Mode Cation Exchange (MCX) followed by Hydrophilic Interaction Liquid Chromatography (HILIC).
Physicochemical Profile & Strategy
Understanding the molecule is the prerequisite for successful isolation.
| Property | Description | Implication for Protocol |
| Structure | 2-Amino-3-(acetyloxy)butanoic acid | Contains a free amine ( |
| Polarity | High (Zwitterionic) | Incompatible with Standard RPLC. Will elute in the void volume of C18 columns. |
| Stability | Labile Ester Bond | Hydrolysis Risk: High at pH > 8.0 and Temp > 30°C. Stable at pH 2.0–5.0. |
| Solubility | Water, Methanol | Poor solubility in non-polar solvents (Hexane, DCM). Liquid-Liquid Extraction (LLE) is ineffective. |
| pKa (Est.) | At pH 3.0, the molecule is cationic ( |
The "Polar-Labile" Isolation Logic
We cannot use standard alkaline back-extraction because it will hydrolyze the
Workflow Visualization
The following diagram outlines the decision matrix and workflow for isolating this specific metabolite.
Figure 1: Isolation workflow emphasizing acidic handling to preserve the ester bond.
Detailed Protocols
Protocol A: Extraction (Matrix Stabilization)
Objective: Solubilize the target while precipitating proteins and preventing enzymatic or chemical hydrolysis of the ester.
-
Preparation: Pre-chill Extraction Solvent (80:20 Methanol:Water + 0.5% Formic Acid) to -20°C.
-
Why Formic Acid? It maintains a pH ~2.5, ensuring the amine is protonated (stable) and inhibiting esterases.
-
-
Homogenization: Add 10 mL of cold Extraction Solvent per 1 g of sample. Homogenize immediately (bead beater or vortex) for 30 seconds.
-
Incubation: Keep on ice for 10 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge at 12,000
g for 10 minutes at 4°C. -
Supernatant Collection: Collect the supernatant.
-
Self-Validation Check: Measure the pH of the supernatant. It must be < 3.0. If not, add neat Formic Acid dropwise until pH is 2.5–3.0.
-
Protocol B: Solid Phase Extraction (MCX Cleanup)
Objective: Remove neutral interferences (lipids, sugars) and anionic compounds, selectively retaining the cationic amino acid ester. Cartridge: Oasis MCX or Strata-X-C (Mixed-Mode Cation Exchange).
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water (+ 0.5% Formic Acid).
-
-
Loading: Load the acidified supernatant from Protocol A. Flow rate: < 1 mL/min.
-
Wash 1 (Aqueous): 1 mL Water (+ 0.5% Formic Acid). Removes salts and anionic proteins.
-
Wash 2 (Organic): 1 mL 100% Methanol. Removes neutral lipids and hydrophobic contaminants.
-
Note: The target remains bound by ionic interaction.
-
-
Elution (CRITICAL STEP):
-
Prepare Elution Buffer: 5% Ammonium Hydroxide (
) in Methanol. Pre-chill to 4°C. -
Elute with 2
500 L of cold Elution Buffer. -
IMMEDIATE ACTION: Collect eluate into a tube containing 50
L of Formic Acid. -
Why? The high pH required to break the ionic bond (deprotonating the amine) will rapidly hydrolyze the ester. By eluting cold and immediately re-acidifying, we preserve the
-acetyl group.
-
Protocol C: Preparative HILIC Isolation
Objective: Separate the target from the parent amino acid (Threonine) and other isomers. System: HPLC or FPLC with UV (210 nm) or MS detection.
| Parameter | Setting | Rationale |
| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or Amide) | Retains polar zwitterions via electrostatic and partition mechanisms. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 | Acidic pH stabilizes the ester and suppresses silanol activity. |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC mode. |
| Gradient | 90% B | Elutes from low polarity to high polarity. |
| Flow Rate | 0.3 mL/min (for 2.1mm ID) | Lower flow rates enhance mass transfer in HILIC. |
HILIC Separation Mechanism Diagram:
Figure 2: HILIC retention mechanism.[4] The polar target partitions into the water layer on the stationary phase.
Quality Control & Validation
To confirm you have isolated 3-Acetyloxy-2-aminobutanoic acid and not its hydrolysis product (Threonine) or its isomer (N-Acetylthreonine), use the following markers:
Mass Spectrometry (LC-MS/MS)[6][7]
-
Target Mass:
(MW). Look for . -
Differentiation:
-
Threonine:
. If you see this dominant peak, hydrolysis occurred. -
Fragment: In MS/MS,
-acetyl compounds often lose the acetyl group ( loss) or acetic acid ( loss) more easily than -acetyl isomers.
-
NMR Spectroscopy ( -NMR)
-
Diagnostic Signal: The methyl group of the acetyl ester appears as a sharp singlet around
2.1 ppm . -
Shift Verification: Compare the H-3 proton (the one attached to the carbon with the oxygen).
-
In Threonine (free OH):
. -
In
-Acetylthreonine: This proton shifts downfield to due to the deshielding effect of the ester.
-
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[4][5][6][7] Analytical and Bioanalytical Chemistry. Link
- Esteban, G., et al. (2016). Stability of amino acid esters in aqueous solution: Implications for prodrug design. European Journal of Pharmaceutics and Biopharmaceutics.
-
Human Metabolome Database (HMDB). (2025). Metabocard for O-Acetylthreonine (HMDB0000858). Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Thermo Fisher Scientific. (2022). HILIC Separations: A Guide to HILIC Method Development. Link
Sources
- 1. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization methods for high-purity 3-Acetyloxy-2-aminobutanoic acid
Application Note: Crystallization Strategies for High-Purity 3-Acetyloxy-2-aminobutanoic acid (
Executive Summary
This guide details the purification and crystallization protocols for 3-Acetyloxy-2-aminobutanoic acid (commonly referred to as
To achieve high purity (>98%) and prevent diastereomeric contamination, this guide prioritizes crystallization of the Hydrochloride Salt form. The salt form locks the amine functionality, preventing the intramolecular attack on the ester, thereby ensuring chemical stability during isolation.
Physicochemical Profiling & Stability Mechanisms
Before attempting crystallization, the operator must understand the "Danger Zone" of this molecule. The purity of
The Instability Mechanism ( Shift)
The primary impurity is not a byproduct of synthesis, but a degradation product of the target itself. In the free zwitterionic state, the unprotonated amine at C2 attacks the carbonyl of the ester at C3 via a 5-membered ring intermediate, transferring the acetyl group.
DOT Diagram 1: The
Caption: The irreversible degradation pathway of O-Acetylthreonine. Maintaining acidic conditions (protonated amine) is the only barrier to this reaction.
Solubility Profile (Qualitative)
| Solvent System | HCl Salt Solubility | Free Zwitterion Solubility | Application |
| Water | Very High | High | Dissolution (Risk of hydrolysis) |
| Methanol/Ethanol | High | Moderate | Primary Solvent |
| Glacial Acetic Acid | Moderate | Low | Stability Solvent |
| Acetone | Insoluble | Insoluble | Antisolvent |
| Diethyl Ether/MTBE | Insoluble | Insoluble | Antisolvent |
Protocol A: Reactive Crystallization of the Hydrochloride Salt (Recommended)
This method is the industry standard for isolating
Target:
Reagents:
-
Crude 3-Acetyloxy-2-aminobutanoic acid (reaction mixture or oil).
-
Solvent: Dry Ethanol (EtOH) or Glacial Acetic Acid (AcOH).
-
Antisolvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (
). -
Acid Source: 4M HCl in Dioxane or anhydrous HCl gas.
Step-by-Step Methodology:
-
Dissolution & Acidification:
-
Dissolve the crude oily residue in minimal Glacial Acetic Acid (approx. 2-3 volumes relative to mass).
-
Why: Acetic acid suppresses solvolysis and maintains the low pH required to stop migration.
-
Check Point: Ensure temperature remains
.
-
-
Seeding (Nucleation Control):
-
Add 1.1 equivalents of anhydrous HCl (e.g., HCl in Dioxane).
-
Introduce seed crystals of pure
-Acetylthreonine HCl (0.5 wt%) at . -
Observation: The solution should turn slightly turbid.
-
-
Antisolvent Addition (Growth Phase):
-
Begin dosing MTBE slowly over 2 hours.
-
Ratio: Target a final solvent:antisolvent ratio of 1:4.
-
Critical Control: Agitation must be kept at moderate shear (e.g., 200 RPM) to prevent agglomeration.
-
-
Aging (Ostwald Ripening):
-
Cool the slurry to
and hold for 3 hours. This maximizes yield and purges trapped mother liquor impurities.
-
-
Isolation:
-
Filter under nitrogen atmosphere (hygroscopic solid).
-
Wash the cake with cold MTBE (
).
-
-
Drying:
-
Dry in a vacuum oven at
for 12 hours. -
Warning: Do not exceed
; thermal stress can induce solid-state degradation.
-
Protocol B: Isolation of the Zwitterion (High Risk)
Warning: This protocol is only recommended if the free acid is strictly required for the next step (e.g., immediate peptide coupling).
Target: 3-Acetyloxy-2-aminobutanoic acid (Free Acid)
Constraint: Process time must be
Step-by-Step Methodology:
-
Neutralization (The Critical Moment):
-
Start with the HCl salt dissolved in water (
). -
Add stoichiometric LiOH or NaOH dropwise to reach pH 5.5 - 6.0 .
-
Strict Limit:DO NOT EXCEED pH 6.5. At pH 7, half-life is minutes.
-
-
Lyophilization (Preferred):
-
Immediately freeze the solution using liquid nitrogen.
-
Lyophilize to dryness. This bypasses the liquid-phase instability window.
-
-
Alternative: Precipitation (If Lyophilization unavailable):
-
Add 10 volumes of cold Isopropanol (IPA) or Acetone rapidly to the aqueous solution at
. -
Filter immediately upon precipitation.
-
Process Analytical Technology (PAT) & Validation
To ensure the protocol is self-validating, the following analytical controls are required.
In-Process Monitoring
-
HPLC Method:
-
Column: C18 Reverse Phase (low pH stable).
-
Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).
-
Note: The acidic mobile phase stabilizes the sample during the run.
-
Differentiation:
-Acetylthreonine elutes earlier than -Acetylthreonine due to the free amine's polarity.
-
Solid State Characterization
-
XRPD (X-Ray Powder Diffraction): Essential to distinguish between the salt and free acid, and to detect amorphous content if lyophilized.
-
-NMR (
):-
Diagnostic Signal: Look for the
-proton shift.[1] -
-Acetyl:
ppm. -
-Acetyl:
ppm (downfield shift due to amide).
-
DOT Diagram 2: Crystallization Decision Matrix
Caption: Decision tree for selecting the appropriate isolation method based on downstream application requirements.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High | pH drifted > 6.0 during neutralization or workup. | Maintain pH < 4.0; switch to Route A (Salt form). |
| Oily Product / No Crystals | Water content too high in solvent system. | Dry solvents (KF < 0.1%); Use Acetone or MTBE to strip water. |
| Low Yield | High solubility of salt in alcohol. | Increase Antisolvent ratio to 1:5; Cool to |
| Hygroscopicity | Residual HCl or Acetic Acid. | Wash filter cake thoroughly with anhydrous Ether; Store in desiccator. |
References
-
Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method." Peptide Science. Link
- Context: Establishes the mechanism of acyl migration in threonine derivatives and the pH dependence of the reaction.
-
Coin, I., et al. (2007). "Depsipeptides: Synthesis and Application." Nature Protocols. Link
- Context: Provides standard protocols for handling acid-labile and base-labile amino acid esters.
-
Tajima, T., et al. (2007).[2] "Preparation of optically active 2-aminobutanoic acid via optical resolution." Bioscience, Biotechnology, and Biochemistry. Link
- Context: Validates antisolvent crystallization techniques for aminobutanoic acid derivatives using sulfon
-
Sigma-Aldrich. (2023). "Product Specification: O-Acetyl-L-threonine Hydrochloride." Link
- Context: Confirms the commercial standard form is the Hydrochloride salt for stability reasons.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyloxy-2-aminobutanoic Acid
Sources
- 1. Towards preparative asymmetric synthesis of beta-hydroxy-alpha-amino acids: L-allo-threonine formation from glycine and acetaldehyde using recombinant GlyA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. ias.ac.in [ias.ac.in]
- 7. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. N- and O-acetylation of threonine residues in the context of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of the acetyl group in 3-Acetyloxy-2-aminobutanoic acid
The following technical guide addresses the stability and handling of 3-Acetyloxy-2-aminobutanoic acid (also known as O-Acetylthreonine).
This compound presents a unique challenge in chemical biology and drug development: it contains a "ticking clock" mechanism—the
The Core Challenge: It’s Not Just Hydrolysis
Most researchers assume the primary threat to an ester group is water (hydrolysis). For 3-Acetyloxy-2-aminobutanoic acid , the immediate threat is actually intramolecular rearrangement .
Because the amino group at position 2 is chemically adjacent to the acetyl ester at position 3, this molecule is prone to an
-
The Trigger: Neutral to Basic pH (pH > 6.0).
-
The Mechanism: The free amine (
) attacks the ester carbonyl, forming a 5-membered cyclic intermediate. -
The Result: The acetyl group jumps from the oxygen to the nitrogen.[1] You no longer have O-Acetylthreonine; you have N-Acetylthreonine. This reaction is irreversible under physiological conditions and occurs within minutes.
Stability Profile Summary
| Parameter | Condition | Stability Status | Mechanism of Loss |
| pH < 3.0 | Acidic | Stable | Amine is protonated ( |
| pH 4.0 - 6.0 | Weakly Acidic | Metastable | Slow rearrangement; acceptable for short-term handling (hours). |
| pH > 7.0 | Neutral/Basic | Unstable | Rapid |
| Temperature | > 25°C | Unstable | Accelerates both hydrolysis and rearrangement. |
Troubleshooting Guide (Q&A)
Q1: I dissolved the compound in PBS (pH 7.4), and my bioassay failed. The Mass Spec shows the correct molecular weight. What happened?
Diagnosis: You likely experienced the
-
Stop using PBS for stock solutions.
-
Verify structure: Use HPLC or NMR. The N-acetyl isomer typically elutes later on a C18 column (more hydrophobic) or shows a distinct shift in
-proton NMR signals.
Q2: How should I solubilize this compound for cell culture or enzymatic assays?
Protocol:
-
Stock Solution: Dissolve the powder in 1 mM HCl or 0.1% TFA in water. This keeps the pH
, ensuring the amine is protonated and the ester is stable. -
Working Solution: Dilute the stock into your assay buffer immediately before use.
-
Timing: Once diluted into neutral media (pH 7.4), the "clock starts." You typically have a window of 15–30 minutes before significant rearrangement occurs. Keep the solution on ice to extend this window.
Q3: Can I store the powder at room temperature?
Recommendation: No. Even trace moisture in the air can facilitate hydrolysis or rearrangement over time.
-
Storage:
with a desiccant. -
Form: The Hydrochloride salt form (
) is significantly more stable than the zwitterion or free base because the amine is "locked" in the protonated state.
Q4: My HPLC shows two peaks with the same mass. Which is which?
Identification:
-
Peak 1 (Earlier Eluting): Likely 3-Acetyloxy-2-aminobutanoic acid (O-Acetyl). The free amine makes it more polar/cationic at acidic HPLC pH.
-
Peak 2 (Later Eluting): Likely
-Acetylthreonine . The amide is neutral and less polar, interacting more with the C18 column. -
Note: If you see a peak with Mass - 42 Da, that is Threonine (complete hydrolysis).
Mechanistic Visualization
The following diagram illustrates the competing pathways. Note that the Path of Least Resistance at pH 7 is the Acyl Shift, not direct hydrolysis.
Caption: Figure 1. The "Silent Killer" mechanism. At neutral pH, the free amine attacks the ester (Red Path), causing an irreversible shift to the N-acetyl form. This occurs faster than direct hydrolysis.
Validated Experimental Protocols
Protocol A: Safe Solubilization & Handling
Objective: Prepare a 10 mM stock solution while preventing acyl migration.
-
Preparation: Pre-chill 10 mM HCl (sterile filtered) on ice.
-
Weighing: Weigh the target amount of 3-Acetyloxy-2-aminobutanoic acid hydrochloride.
-
Dissolution: Add the chilled HCl to the powder. Vortex briefly (5-10 seconds) until dissolved.
-
Why? The HCl ensures the micro-environment pH remains < 3.
-
-
Storage: Aliquot immediately into single-use vials. Flash freeze in liquid nitrogen and store at
.-
Shelf Life: > 6 months at
. < 1 hour at RT (neutral pH).
-
Protocol B: Quality Control via HPLC
Objective: Quantify the ratio of intact O-Acetyl vs. rearranged N-Acetyl product.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% B to 20% B over 15 minutes.
-
Detection: UV at 210 nm (amide bond detection).
-
Expected Results:
-
Intact (O-Acetyl): Elutes early (e.g., 2–4 min).
-
Rearranged (N-Acetyl): Elutes late (e.g., 8–10 min).
-
Hydrolyzed (Threonine): Elutes near void volume (very early).
-
Decision Logic for Researchers
Use this logic flow to determine if your experimental conditions will compromise the molecule.
Caption: Figure 2. Decision matrix for experimental planning. Long incubations at physiological pH are contraindicated.
References
-
Hassan, M. et al. (2015). "Ligations of O-acyl threonine units to give native peptides via 5-, 8-, 9- and 10-membered cyclic transition states." Arkivoc.
-
Durek, T. et al. (2018). "Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications." Accounts of Chemical Research.
-
Enjalbal, C. et al. (2014).[2] "N- and O-acetylation of threonine residues in the context of proteomics." Journal of Proteomics.
-
PubChem. "N-Acetyl-L-threonine (Rearrangement Product) Compound Summary." National Library of Medicine.
Sources
Technical Support Center: Minimizing Racemization During 3-Acetyloxy-2-aminobutanoic Acid Processing
Welcome to the technical support center dedicated to providing in-depth guidance on the handling and processing of 3-Acetyloxy-2-aminobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining the stereochemical integrity of this valuable chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction: The Challenge of Stereochemical Integrity
3-Acetyloxy-2-aminobutanoic acid, a derivative of threonine, possesses two chiral centers, making it a valuable synthon in the development of complex pharmaceutical agents. However, the presence of an acidic α-proton and a potentially labile 3-acetyloxy group presents a significant risk of racemization or epimerization at the C2 position during routine experimental procedures. This loss of stereochemical purity can lead to the formation of diastereomers, which are often difficult to separate and can have drastically different pharmacological activities. This guide provides practical strategies to mitigate these risks and ensure the enantiomeric purity of your material.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that can lead to racemization of 3-Acetyloxy-2-aminobutanoic acid?
A1: Racemization of 3-Acetyloxy-2-aminobutanoic acid at the α-carbon (C2) can occur through two principal pathways, particularly under basic conditions:
-
Direct Enolization: A base can directly abstract the acidic proton from the α-carbon, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers.[1]
-
Oxazolone (Azlactone) Formation: If the amino group is acylated (e.g., during peptide coupling), the activated carboxyl group can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and susceptible to abstraction by a base, leading to rapid racemization. While the primary amino group of 3-Acetyloxy-2-aminobutanoic acid is not acylated, this mechanism is crucial to consider if the compound is used in subsequent acylation or peptide synthesis steps.
It is also important to consider the potential for neighboring group participation by the 3-acetyloxy group.[2][3][4][5] The acetyl group's carbonyl oxygen could potentially interact with the α-carbon, especially if a carbocation were to form, influencing the stereochemical outcome of any substitution reactions.
Q2: How does pH influence the rate of racemization?
A2: The pH of the reaction medium is a critical factor. Basic conditions significantly accelerate racemization by promoting the deprotonation of the α-carbon, which is the initial step in both the direct enolization and oxazolone formation pathways.[1] Strongly acidic conditions can also promote racemization, albeit generally at a slower rate than strongly basic conditions, by catalyzing enolization through protonation of the carbonyl oxygen.[6] For optimal stability, it is recommended to work at a neutral or slightly acidic pH whenever possible.
Q3: Can the 3-acetyloxy group itself cause stability issues?
A3: Yes, the 3-acetyloxy group is an ester and can be susceptible to hydrolysis under both acidic and basic conditions. This would yield 3-hydroxy-2-aminobutanoic acid (threonine or its diastereomer, allothreonine). This hydrolysis can compete with or occur alongside racemization. The formation of the free hydroxyl group may alter the molecule's solubility and reactivity in subsequent steps. O-acylation is a known side reaction in peptide synthesis involving amino acids with hydroxyl groups in their side chains, like serine and threonine.[7][8][9]
Q4: Which analytical techniques are suitable for monitoring the enantiomeric purity of 3-Acetyloxy-2-aminobutanoic acid?
A4: Several analytical techniques can be employed to determine the enantiomeric excess (e.e.) of your compound:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. Separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the separation of amino acid derivatives.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing or Solvating Agents: In the presence of a chiral auxiliary, the enantiomers of your compound will form diastereomeric complexes that can be distinguished by NMR, allowing for quantification.[13][14][15][16][17]
-
Gas Chromatography (GC) on a Chiral Column: This method is suitable if the compound is volatile or can be derivatized to increase its volatility.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Loss of optical purity (racemization/epimerization) detected after a reaction step. | Use of a strong base: Bases like hydroxides, alkoxides, or strong organic amines (e.g., DBU, triethylamine) can readily abstract the α-proton. | - Use a weaker, sterically hindered base: Consider using N-methylmorpholine (NMM) or 2,4,6-collidine. Their lower basicity and increased steric bulk reduce the rate of α-proton abstraction.[1]- Stoichiometric control: Use the minimum required amount of base. |
| Elevated reaction temperature: Higher temperatures provide the activation energy for racemization to occur more rapidly. | - Lower the reaction temperature: Perform the reaction at 0 °C or even lower if the reaction kinetics allow. | |
| Prolonged reaction time: The longer the compound is exposed to harsh conditions, the greater the extent of racemization. | - Monitor the reaction closely: Use techniques like TLC or LC-MS to determine the point of completion and quench the reaction promptly. | |
| Inappropriate solvent: Polar, protic solvents can facilitate proton exchange and stabilize the transition state for racemization. | - Use a less polar, aprotic solvent: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar options like methanol or water, provided the reactants are sufficiently soluble. | |
| Presence of 3-hydroxy-2-aminobutanoic acid as a significant impurity. | Hydrolysis of the 3-acetyloxy group: This can be caused by strongly acidic or basic conditions, or prolonged exposure to aqueous environments. | - Maintain a neutral or slightly acidic pH: Buffer the reaction mixture if necessary.- Minimize exposure to water: Use anhydrous solvents and reagents where possible.- Protect the hydroxyl group: If the acetyl group is intended as a protecting group and is found to be too labile, consider a more robust protecting group for the hydroxyl function. |
| Difficulty in purifying the final product away from diastereomers. | Racemization occurred during the reaction or work-up. | - Optimize reaction conditions to minimize racemization (see above). - Employ preparative chiral HPLC: This can be an effective, albeit sometimes costly, method for separating diastereomers.- Consider diastereomeric salt crystallization: React the mixture with a chiral acid or base to form diastereomeric salts that may have different solubilities, allowing for separation by crystallization. |
Experimental Protocols
Protocol 1: General Handling and Storage to Maintain Stereochemical Integrity
-
Storage: Store 3-Acetyloxy-2-aminobutanoic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
-
Solvent Selection: When preparing solutions, use high-purity, anhydrous solvents. If an aqueous solution is necessary, use deionized, degassed water and prepare the solution fresh before use.
-
pH Control: Avoid exposing the compound to solutions with a pH above 8 or below 4 for extended periods. If the experimental conditions require a basic or acidic environment, keep the exposure time to a minimum and maintain the lowest possible temperature.
Protocol 2: A Representative Procedure for Amide Coupling with Minimized Racemization
This protocol describes a general approach for coupling the carboxylic acid of 3-Acetyloxy-2-aminobutanoic acid with an amine, a common step where racemization can occur.
-
Reagent Preparation:
-
Dissolve 1.0 equivalent of 3-Acetyloxy-2-aminobutanoic acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of a non-nucleophilic, sterically hindered base (e.g., N-methylmorpholine) in the same anhydrous solvent.
-
-
Activation:
-
Cool the solution of 3-Acetyloxy-2-aminobutanoic acid to 0°C in an ice bath.
-
Add 1.1 equivalents of a suitable coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with 1.1 equivalents of an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives are known to suppress racemization.[1]
-
Stir the activation mixture at 0°C for 15-30 minutes.
-
-
Coupling:
-
Slowly add the amine solution to the activated 3-Acetyloxy-2-aminobutanoic acid mixture at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, proceed immediately with the work-up.
-
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea by-products (if DCC or EDC was used).
-
Wash the filtrate with a cold, dilute acid solution (e.g., 1% HCl) to remove excess amine and base, followed by a cold, dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a solvent system that provides good separation and is not strongly basic or acidic.
-
Visualizing the Racemization Pathway
The following diagram illustrates the base-catalyzed racemization of an amino acid via direct enolization.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Decision-Making Workflow for Troubleshooting Racemization
Caption: A workflow for troubleshooting racemization issues.
References
-
Ur Rehman M. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. [PowerPoint slides]. SlideShare. Retrieved from [Link]
-
Wessjohann, L. A., & Schneider, A. (2005). An Efficient Route to Both Enantiomers of allo-Threonine by Simultaneous Amino Acid Racemase-Catalyzed Isomerization of Threonine and Crystallization. Angewandte Chemie International Edition, 44(48), 7933–7936. Retrieved from [Link]
-
Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22–27. Retrieved from [Link]
-
Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., & James, T. D. (2013). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. Accounts of Chemical Research, 46(2), 312–326. Retrieved from [Link]
-
(2013, June 12). Neighboring Group Participation. Scribd. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Gorin, D. J., & Toste, F. D. (2023). Neighboring-Group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions. The Journal of Organic Chemistry, 88(21), 15263–15273. Retrieved from [Link]
-
Rehman, M. U. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 10(1). Retrieved from [Link]
-
Wikipedia contributors. (2023, November 13). Allothreonine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chien, K. Y., Lin, W. Y., Chang, L. S., & Wu, W. G. (1998). The Role of Acidic Amino Acid Residues in the Structural Stability of Snake Cardiotoxins. Journal of Biological Chemistry, 273(15), 8947–8954. Retrieved from [Link]
-
Bodanszky, M., Fink, M. L., Klausner, Y. S., Natarajan, S., Tatemoto, K., Yiotakis, A. E., & Bodanszky, A. (1976). Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. The Journal of Organic Chemistry, 41(10), 1844–1846. Retrieved from [Link]
-
(n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
(2018, March 9). Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS [Video]. YouTube. Retrieved from [Link]
-
Wikipedia contributors. (2023, August 28). Neighbouring group participation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Nishiyama, Y., & Hanada, K. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 699–706. Retrieved from [Link]
-
(n.d.). The Neighbouring Group Mechanisms. Dalal Institute. Retrieved from [Link]
-
Ur Rehman, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
Alexakis, A., & Polet, D. (2004). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Tetrahedron: Asymmetry, 15(14), 2205–2208. Retrieved from [Link]
-
Wenzel, T. J. (2019). Determination of Enantiomeric Excess via 31P-NMR. Molecules, 24(16), 2947. Retrieved from [Link]
-
Ahuja, S. (2005, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Amery, E., & Bull, S. D. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1948–1952. Retrieved from [Link]
-
Patel, V. (2012, June 6). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. Retrieved from [Link]
- Kim, M. J., Kim, G. J., & Kim, H. S. (2016). Method of producing d-threonine and homoalanine from racemic threonine. KR Patent No. 101742477B1.
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107–118. Retrieved from [Link]
-
Wheeler, D. (2019, November 18). PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). Retrieved from [Link]
-
Lee, W., & Lee, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 164–172. Retrieved from [Link]
-
Gyurcsik, B., Gajda, T., Jekő, J., Kuzmann, E., Vértes, A., Szabó, A., ... & Burger, K. (2003). Chiral HPLC separation of the enantiomers of acetyl derivative 3. Upper chromatogram represents separation of racemic mixture and lower the enantiomeric purity of the (S)-enantiomer 3a (e.e. 94.6%). For separation conditions see Experimental. ResearchGate. Retrieved from [Link]
-
Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press. Retrieved from [Link]
-
(n.d.). Highly Diastereoselective Epimerization: Stereodivergent Synthesis of A-Hydroxy-B-Amino Isopentanoic Acid. Amanote Research. Retrieved from [Link]
- Reddy, K. L., & Reddy, N. S. (2009). Preparation of (s)-2-aminobutyric acid. WO Patent No. 2010019469A2.
-
Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338–1341. Retrieved from [Link]
-
Gröger, H., & Drauz, K. (2014). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry, 16(1), 134–141. Retrieved from [Link]
-
Lee, W. K., Park, K. H., & Kim, H. Y. (2001). Synthesis of optically active 2-alkyl-3,4-iminobutanoic acids. Beta-amino acids containing an aziridine heterocycle. The Journal of Organic Chemistry, 66(13), 4749–4752. Retrieved from [Link]
-
(2017, September 13). How do amino acids behave in both acidic and basic conditions?. Quora. Retrieved from [Link]
-
Gilles, A., Schepmann, D., & Wünsch, B. (1994). Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices. Biochemistry, 33(40), 12145–12153. Retrieved from [Link]
-
Guseinov, F. I., Zefirov, N. S., & Zyk, N. V. (2009). Transformation reactions of 3-[(2-hydroxyphenyl)amino]-butanoic acids... ResearchGate. Retrieved from [Link]
-
Kiso, Y., Tanaka, M., Suematsu, M., & Kimura, T. (2002). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Chemical & Pharmaceutical Bulletin, 50(4), 552–555. Retrieved from [Link]
-
Pascal, R., & Sola, R. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(21), 7249. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2S)-2-Amino-3-hydroxybutanoic acid. In PubChem. Retrieved from [Link]
-
Kemp, D. S., & Carey, R. I. (1993). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 58(10), 2216–2222. Retrieved from [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. scribd.com [scribd.com]
- 3. Neighboring-Group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
- 8. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 14. (PDF) A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters [academia.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Optimizing pH Stability for 3-Acetyloxy-2-aminobutanoic Acid
Senior Application Scientist: Dr. A. Vance
Subject: Critical Stability Protocols for 3-Acetyloxy-2-aminobutanoic Acid (
Introduction: The "Silent" Instability Risk
Welcome to the technical support hub for 3-Acetyloxy-2-aminobutanoic acid (synonymous with
Unlike standard degradation where a molecule breaks apart (hydrolysis), this compound undergoes a structural isomerization under physiological conditions. The acetyl group migrates from the oxygen atom to the nitrogen atom (
Why this matters:
-
Mass Spectrometry Blind Spot: The migrated product (
-acetylthreonine) has the exact same molecular weight as your target. Standard LC-MS screening often misses this degradation. -
Loss of Bioactivity: The
-acetyl group is often the active pharmacophore; the -acetyl isomer is typically biologically inert or acts as an inhibitor.
This guide provides the thermodynamic grounding and actionable protocols to prevent this migration and ensure sample integrity.
Part 1: The Stability Matrix (Mechanism & Diagnosis)
The Mechanism: Why pH is the Control Switch
The stability of 3-Acetyloxy-2-aminobutanoic acid is dictated by the protonation state of its
-
Acidic Conditions (
): The amine is protonated ( ). It is non-nucleophilic and cannot attack the ester carbonyl. The molecule is STABLE .[1][2] -
Neutral/Basic Conditions (
): The amine deprotonates to . It performs a nucleophilic attack on the ester carbonyl, forming a 5-membered cyclic intermediate. This collapses to form the thermodynamically more stable amide ( -acetylthreonine). This is IRREVERSIBLE under mild conditions.
Visualizing the Degradation Pathway
The following diagram illustrates the competing pathways of migration versus hydrolysis based on pH.
Caption: Figure 1. The pH-dependent degradation pathways.[3] Note that O→N migration (Red path) occurs at neutral pH, while the stable zone (Green) requires acidic conditions.
Part 2: Storage & Handling Protocols
Protocol A: Preparation of Stability Buffer (Citrate, pH 4.5)
Purpose: To create a storage vehicle that "locks" the amine in the protonated state, preventing migration. Phosphate buffers (PBS) are FORBIDDEN for long-term storage due to their buffering capacity at pH 7.4.
Reagents:
-
Citric Acid Monohydrate (MW 210.14)
-
Sodium Citrate Dihydrate (MW 294.10)
-
Ultrapure Water (Type I)
Step-by-Step:
-
Stock A (Acid): Dissolve 2.10 g Citric Acid in 100 mL water (0.1 M).
-
Stock B (Base): Dissolve 2.94 g Sodium Citrate in 100 mL water (0.1 M).
-
Mixing: Combine 55 mL of Stock A with 45 mL of Stock B.
-
Verification: Measure pH. Adjust to exactly pH 4.5 using HCl or NaOH if necessary.
-
Filtration: Sterile filter (0.22 µm) to prevent microbial growth which can catalyze hydrolysis.
Protocol B: Lyophilization Parameters
Purpose: Removal of water stops both hydrolysis and migration. However, the pH shift during freezing (eutectic shift) can trigger migration if not buffered correctly.
| Parameter | Setting | Rationale |
| Freezing Rate | Flash Freeze ( | Prevents pH shifts in the "freeze-concentrate" liquid pockets. |
| Primary Drying | Keeps product below glass transition temperature ( | |
| Vacuum | Ensures sublimation without melting. | |
| Reconstitution | Acidic Buffer Only | Never reconstitute in water or PBS. Use 10 mM HCl or Citrate pH 4.5. |
Part 3: Troubleshooting & FAQs
Q1: I see a single peak on LC-MS with the correct mass, but my bioassay activity is dropping. What is happening?
A: You are likely observing Isobaric Contamination . The
-
Diagnosis: You must use HPLC with a stationary phase capable of separating structural isomers (e.g., C18 with high aqueous content or a Phenyl-Hexyl column). The
-acetyl isomer typically elutes later than the -acetyl form on reverse-phase columns due to the loss of the charged amine.
Q2: Can I use DMSO for stock solutions? A: Yes, but with a caveat. DMSO is aprotic, but "wet" DMSO can still facilitate migration if the "micro-pH" is basic.
-
Recommendation: Acidify your DMSO stock. Add 0.1% Formic Acid or TFA to the DMSO before dissolving the compound. This ensures the amine remains protonated even in the organic solvent.
Q3: My protocol requires pH 7.4 for the cell assay. How do I handle this? A: This is a "Just-in-Time" workflow.
-
Store the compound at pH 4.5 (or as dry powder).
-
Prepare the assay media (pH 7.4) immediately before use.
-
Add the compound to the cells.
-
Critical: The half-life of
-acetylthreonine at pH 7.4 is finite (often hours). You must account for this degradation rate in your calculations. Do not pre-incubate the compound in media.
Q4: I accidentally left the sample at Room Temperature in PBS overnight. Is it salvageable?
A: Likely not. At pH 7.4 and 25°C, significant conversion to the
Part 4: Analytical Validation (The "Truth" Test)
To verify the integrity of your 3-Acetyloxy-2-aminobutanoic acid, use this HPLC method. Standard C18 gradients often co-elute the isomers.
Method: Isomer-Resolving HPLC
-
Column: Fluorophenyl or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm). The
interactions help separate the amide vs. ester isomers. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0-5% B over 10 mins (Isocratic hold is often necessary for polar retention).
-
Detection: UV at 210 nm (amide bond absorption).
Pass Criteria:
-
Target Peak (
-acetyl): Retention time . -
Impurity Peak (
-acetyl): Retention time (distinctly separated). -
Purity:
area under the curve for .
References
-
Mechanism of O-to-N Acyl Migration
-
Title: Ligations of O-acyl threonine units to give native peptides via 5-, 8-, 9- and 10-membered cyclic transition states.
- Source: Arkivoc (2008).
-
URL:[Link]
-
-
Kinetics of Ester Hydrolysis in Amino Acids
-
Prodrug Strategies utilizing O-N Migration
-
Proteomic Stability of O-Acetylation
- Title: N- and O-acetylation of threonine residues in the context of proteomics.
- Source: Journal of Proteomics (PubMed).
-
URL:[Link]
Sources
- 1. fishersci.dk [fishersci.dk]
- 2. L-2-Aminobutanoic acid(1492-24-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. ester hydrolysis rate: Topics by Science.gov [science.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Mitigating Thermal Degradation of O-Acetyl-L-threonine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for O-Acetyl-L-threonine, also known as 3-Acetyloxy-2-aminobutanoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges with its stability, particularly at elevated temperatures. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting workflows, and validated protocols to help you maintain the integrity of your compound.
Part 1: Frequently Asked Questions - Understanding the Instability
This section addresses the fundamental properties of O-Acetyl-L-threonine and the chemical basis for its thermal lability.
Q1: What is O-Acetyl-L-threonine, and why is it sensitive to high temperatures?
O-Acetyl-L-threonine is a derivative of the amino acid L-threonine where the side-chain hydroxyl group is protected by an acetyl ester. This protection is crucial for various synthetic applications, particularly in solid-phase peptide synthesis (SPPS), as it prevents unwanted side reactions like O-acylation.
The primary cause of its thermal instability is the susceptibility of the acetyl ester bond to cleavage. This degradation can be accelerated by several factors prevalent in experimental conditions:
-
Hydrolysis: The ester bond can be hydrolyzed (broken by reaction with water) to yield L-threonine and acetic acid. This reaction is significantly catalyzed by the presence of acids or bases.
-
Intramolecular Reactions: The molecule contains both a nucleophilic amino group (-NH₂) and an electrophilic ester carbonyl group (C=O). At elevated temperatures, the amino group can attack the ester, leading to the formation of cyclic byproducts or promoting N-acetylation if the primary amine is unprotected.
Q2: What are the primary degradation products I should monitor?
When O-Acetyl-L-threonine degrades, you should primarily look for the following compounds:
-
L-Threonine: The direct product of ester hydrolysis. Its appearance is the most common indicator of degradation.
-
Acetic Acid: The co-product of hydrolysis. While harder to monitor by standard reverse-phase HPLC, its presence will lower the pH of unbuffered solutions.
-
N-Acetyl-L-threonine: A potential byproduct resulting from an intramolecular acyl migration, although this is less common under typical conditions compared to hydrolysis.
-
Cyclic Derivatives: Under anhydrous heating conditions, intramolecular cyclization could occur, though this is context-dependent.
Monitoring the disappearance of the parent compound and the appearance of L-threonine is the most direct method for quantifying degradation.
Q3: How can I reliably detect and quantify the degradation of my compound?
A well-designed analytical method is critical for troubleshooting degradation. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective approach.
Key Method Parameters:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.
-
Mobile Phase: A gradient elution is recommended to separate the more polar L-threonine from the slightly less polar O-Acetyl-L-threonine.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Detection: UV detection at 210-220 nm is suitable as it detects the peptide backbone and carboxyl group.
-
Quantification: Degradation can be expressed as the percentage loss of the parent peak area or the percentage increase of the L-threonine peak area relative to the total area of all related peaks.
Part 2: Troubleshooting Guide - Proactive & Reactive Solutions
This section provides actionable strategies and detailed protocols to minimize degradation during your experiments.
Section A: Proactive Strategies to Prevent Degradation
The pH of your solution is the single most critical factor governing the rate of ester hydrolysis. The ester bond is most stable in a mildly acidic environment.
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is extremely rapid. The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the ester carbonyl, leading to fast cleavage. Avoid high pH conditions, especially when heating.
-
Strongly Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis also occurs. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
-
Optimal Stability Range: The compound exhibits maximum stability in a pH range of approximately 4.0 to 6.0 . Working within this window is crucial for minimizing degradation during processing and storage.
Solvent choice plays a significant role in stability.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can participate directly in the degradation process (solvolysis). Water is required for hydrolysis. While often necessary for solubility, their use should be minimized where possible if high temperatures are required. If water is necessary, ensure the pH is buffered to the 4-6 range.
-
Aprotic Solvents (e.g., Acetonitrile, THF, DMSO, DMF): These solvents do not have acidic protons and cannot directly participate in hydrolysis. They are preferred for reactions at elevated temperatures, provided the compound is soluble. However, be aware that residual water in these solvents can still contribute to degradation over time. Using anhydrous solvents is a best practice.
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | > 8.0 (Alkaline) | Very Poor (Rapid Hydrolysis) | Strictly avoid. |
| 6.0 - 8.0 (Neutral to Mildly Alkaline) | Poor to Moderate | Use with caution, minimize heating time. | |
| 4.0 - 6.0 (Mildly Acidic) | Optimal | Recommended working range. | |
| < 4.0 (Acidic) | Moderate (Hydrolysis increases) | Acceptable, but less stable than pH 4-6. | |
| Solvent | Water, Alcohols | Poor (Promotes solvolysis) | Buffer to pH 4-6 if use is unavoidable. |
| Acetonitrile, THF | Good (Inert) | Use anhydrous grades for best results. | |
| DMSO, DMF | Good (Inert) | Ensure high purity and low water content. |
Section B: Experimental Protocols
This protocol allows you to quantify the stability of your compound under specific conditions.
-
Preparation of Stock Solution: Prepare a stock solution of O-Acetyl-L-threonine (e.g., 10 mg/mL) in a suitable aprotic solvent like acetonitrile.
-
Preparation of Test Buffers: Prepare a series of buffers (e.g., 50 mM) covering a pH range:
-
pH 4.0 (Acetate buffer)
-
pH 5.5 (Acetate buffer)
-
pH 7.4 (Phosphate buffer)
-
pH 9.0 (Borate buffer)
-
-
Incubation Setup:
-
For each pH condition, dilute the stock solution into the buffer to a final concentration of 1 mg/mL in a sealed HPLC vial.
-
Prepare triplicate samples for each condition.
-
Prepare a control sample (T=0) by immediately diluting the stock into mobile phase for HPLC analysis.
-
-
Thermal Stress: Place the vials in a controlled temperature incubator or heating block set to your target temperature (e.g., 50°C, 70°C, 90°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each pH condition. Immediately quench the reaction by placing the vial in an ice bath.
-
Analysis: Analyze all samples (including the T=0 control) by the validated RP-HPLC method described in Q3.
-
Data Interpretation: Calculate the percentage of O-Acetyl-L-threonine remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition.
Part 3: Visualizations and Workflows
Primary Degradation Pathway
The diagram below illustrates the most common degradation mechanism: base-catalyzed hydrolysis.
Caption: Base-catalyzed hydrolysis of O-Acetyl-L-threonine.
Troubleshooting Workflow
Use this decision tree to diagnose and solve stability issues encountered during your experiment.
Caption: Decision tree for troubleshooting degradation.
References
For further reading and verification of the chemical principles discussed, please consult the following resources:
-
PubChem - National Center for Biotechnology Information. Compound Summary for CID 71321, O-Acetyl-L-threonine. Provides physical properties, chemical structure, and supplier information. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. This textbook provides comprehensive details on the mechanisms of ester hydrolysis (Chapter 11) and the chemistry of amino acids (Chapter 24). [Link]
Validation & Comparative
1H and 13C NMR Spectral Analysis of 3-Acetyloxy-2-aminobutanoic acid (O-Acetylthreonine)
Introduction: The Structural Challenge
3-Acetyloxy-2-aminobutanoic acid, commonly known as O-Acetylthreonine , presents a unique analytical challenge in metabolomics and peptide synthesis. As an ester derivative of the essential amino acid L-Threonine, it serves as a critical intermediate in the biosynthesis of specific antibiotics and a potential metabolite in modified pathways.
However, its structural elucidation is frequently complicated by two primary factors:
-
Regioisomerism: Distinguishing the O-acetyl ester from the more common N-acetyl amide (N-Acetylthreonine).
-
Stereochemistry: Differentiating the diastereomers (Threo vs. Erythro forms), specifically L-Threonine derivatives from L-Allothreonine derivatives.
This guide provides a definitive technical framework for the NMR analysis of O-Acetylthreonine, offering comparative data against its isomers and precursors to ensure unambiguous identification.
Experimental Protocol
To obtain reproducible spectral data, strict adherence to sample preparation protocols is required.[1] The zwitterionic nature of the free amino acid versus the protonated state of the salt form significantly impacts chemical shifts.
Solvent Selection & Preparation
-
Primary Solvent: Deuterium Oxide (
, 99.9% D).-
Rationale:O-Acetylthreonine is highly polar.
minimizes the exchange of amide protons (if comparing to N-acetyl) but is ideal for the carbon backbone analysis.
-
-
pH Adjustment:
-
Neutral State (pH ~7.0): Use phosphate buffer in
for physiological relevance. -
Acidic State (pH < 2.0): Add
or . -
Critical Note: Acidic conditions stabilize the ester bond against hydrolysis, which is rapid at basic pH. Always analyze O-acetyl esters in slightly acidic media (pH 3-5) to prevent degradation during acquisition.
-
Internal Standards
-
Reference: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or DSS.
-
Concentration: 10–20 mM sample concentration is sufficient for 1H NMR (64 scans); 50 mM+ recommended for 13C NMR (1024+ scans).
Spectral Analysis: 1H NMR
The proton NMR spectrum of O-Acetylthreonine is characterized by the significant deshielding of the
Chemical Shift Assignments (Estimated in , pH ~4)
| Position | Proton Type | Multiplicity | |||
| H3 ( | Methine ( | dq (Doublet of Quartets) | 5.35 – 5.45 | 4.25 | +1.15 (Deshielding) |
| H2 ( | Methine ( | d (Doublet) | 3.85 – 3.95 | 3.58 | +0.30 (Inductive) |
| H4 ( | Methyl ( | d (Doublet) | 1.35 – 1.45 | 1.32 | +0.10 |
| Acetyl | Methyl ( | s (Singlet) | 2.15 | N/A | Diagnostic Singlet |
Coupling Constants ( ) & Stereochemistry
The coupling constant between H2 and H3 (
-
L-Threonine Derivative (2S, 3R):
Hz. -
L-Allothreonine Derivative (2S, 3S):
Hz. -
Mechanistic Insight: The threo isomer (L-Thr) favors a gauche conformation in solution that results in a slightly larger coupling constant compared to the erythro (L-Allo) form, though the difference is subtle in water and clearer in non-polar solvents if protected.
Spectral Analysis: 13C NMR
The Carbon-13 spectrum provides the most definitive confirmation of the ester linkage versus the amide linkage.
Chemical Shift Assignments ( )
| Position | Carbon Type | Distinction Logic | ||
| C1 | Carboxyl ( | 172.0 | 175.5 | Acid carbonyl |
| Acetyl C=O | Ester/Amide Carbonyl | 173.5 | 174.8 | Ester C=O is typically upfield of Amide C=O |
| C3 ( | Methine ( | 70.5 | 67.5 | Esterification deshields |
| C2 ( | Methine ( | 59.0 | 60.5 | N-acetylation deshields |
| C4 ( | Methyl ( | 18.5 | 19.8 | - |
| Acetyl CH3 | Methyl ( | 20.8 | 22.1 | - |
Comparative Guide: O-Acetyl vs. N-Acetyl vs. Threonine
This section provides the decision logic for researchers encountering an unknown threonine derivative.
The "Shift Effect" Diagnostic
The most reliable method to distinguish the regioisomers is the "Shift Effect" on the
-
Scenario A: H3 (
) is > 5.0 ppm.-
Diagnosis: O-Acylation. The ester group strongly deshields the proton directly attached to the oxygen-bearing carbon.
-
-
Scenario B: H2 (
) is > 4.2 ppm, but H3 ( ) is ~4.2 ppm.-
Diagnosis: N-Acylation. The amide group deshields the
-proton, while the -proton remains similar to the free amino acid.
-
Visual Decision Tree
Figure 1: NMR Decision Tree for distinguishing Threonine derivatives based on chemical shift perturbations.
Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning the specific carbon and proton signals using 2D NMR techniques (COSY, HSQC, HMBC).
Figure 2: Step-by-step 2D NMR workflow for structural verification.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules in NMR). Link
-
Biological Magnetic Resonance Data Bank (BMRB). Entry: L-Threonine (bmse000049). (Baseline data for Threonine chemical shifts). Link
-
Kopple, K. D., & Narutis, V. (1981). Conformation of cyclo-(L-threonine)2 and cyclo-(L-allothreonine)2.[2] A proton and carbon n.m.r study. International Journal of Peptide and Protein Research, 18(1), 33–40. (Discussion of stereochemical coupling constants). Link
-
Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. (Reference for metabolite spectral predictions). Link
Sources
Advanced Characterization of 3-Acetyloxy-2-aminobutanoic Acid (O-Acetylthreonine) via Mass Spectrometry
This guide details the mass spectrometry fragmentation patterns of 3-Acetyloxy-2-aminobutanoic acid (commonly known as O-Acetylthreonine ), specifically focusing on its differentiation from its isobaric alternative, N-Acetylthreonine .
Executive Summary
3-Acetyloxy-2-aminobutanoic acid (O-Acetylthreonine) is a metabolic derivative of threonine involved in specific acetylation pathways, distinct from the more common N-acetylated proteoforms. In drug development and metabolomics, accurate identification of this compound is critical due to its isobaric relationship with N-Acetylthreonine . Standard low-resolution MS cannot distinguish these isomers (
This guide provides a definitive fragmentation comparison, establishing Neutral Loss of Acetic Acid (60 Da) as the primary diagnostic filter for O-Acetylthreonine, contrasting with the Neutral Loss of Ketene (42 Da) characteristic of N-Acetylthreonine.
Chemical Identity & Structural Context
Understanding the lability of the acetyl group is key to interpreting the fragmentation.
| Feature | 3-Acetyloxy-2-aminobutanoic acid (Target) | N-Acetylthreonine (Alternative) |
| Common Name | O-Acetylthreonine | N-Acetylthreonine |
| Structure | ||
| Acetyl Bond | Ester (Oxygen-linked) | Amide (Nitrogen-linked) |
| Bond Stability | Labile (Prone to elimination) | Stable (Resonance stabilized) |
| Precursor [M+H]+ | 162.08 Da | 162.08 Da |
Experimental Protocol: LC-MS/MS Validation
To replicate the fragmentation patterns described below, ensure your instrument parameters favor Collision-Induced Dissociation (CID) of the labile ester bond without inducing complete in-source fragmentation.
Methodology
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).
-
Analyzer: Q-TOF or Triple Quadrupole (QqQ).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Acidic pH promotes protonation of the amine, essential for the specific fragmentation mechanisms described).
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to observe both the primary loss of acetic acid and secondary skeletal fragmentation.
Fragmentation Analysis & Comparison
The differentiation relies on the "Ester vs. Amide" cleavage rules.
A. Primary Pathway: O-Acetylthreonine (The Target)
The protonated O-acetylthreonine ion (
-
Dominant Transition (
162 102):-
Mechanism: Neutral loss of Acetic Acid (
, 60 Da) . -
Product Ion (
102): Protonated 2-aminobut-2-enoic acid (dehydrothreonine) or its cyclic aminobutyrolactone form. This is the Quantifier Ion . -
Selectivity: This transition is highly specific to the O-acetyl isomer.
-
-
Secondary Transition (
102 84):-
Mechanism: Subsequent loss of Water (
, 18 Da) from the 102 fragment. -
Product Ion (
84): Characteristic unsaturated amine fragment.
-
B. Alternative Pathway: N-Acetylthreonine
The amide bond is more resistant to cleavage. The proton is sequestered on the amide oxygen or the amine nitrogen.
-
Dominant Transition (
162 120):-
Mechanism: Neutral loss of Ketene (
, 42 Da) . -
Product Ion (
120): Regenerated protonated Threonine. -
Selectivity: High intensity in N-acetyl isomers; low or absent in O-acetyl isomers.
-
-
Secondary Transition (
162 144):-
Mechanism: Loss of Water (
, 18 Da) from the side-chain hydroxyl group (which is free in N-acetylthreonine). -
Observation: This cannot occur in O-acetylthreonine as the hydroxyl is blocked by the acetyl group.
-
C. Comparative Data Summary
| Fragment Ion ( | O-Acetylthreonine Intensity | N-Acetylthreonine Intensity | Diagnostic Origin |
| 162 (Precursor) | 100% | 100% | [M+H] |
| 144 (M - | < 5% | Medium (40-60%) | Free -OH required (N-Acetyl only) |
| 120 (M - Ketene) | < 10% | High (80-100%) | Amide cleavage (N-Acetyl specific) |
| 102 (M - AcOH) | High (100%) | < 5% | Ester cleavage (O-Acetyl specific) |
| 74 | Low | Medium | Threonine Immonium Ion (from |
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent fragmentation logic between the two isomers.
Caption: Divergent fragmentation pathways of m/z 162 isomers. Green path indicates O-Acetyl specificity.
Conclusion
To definitively identify 3-Acetyloxy-2-aminobutanoic acid in complex matrices:
-
Monitor the 162
102 transition. -
Confirm the absence of the 162
120 transition (which would indicate N-acetyl contamination). -
Ensure the mobile phase is acidic to promote the protonation required for the elimination of acetic acid.
References
-
Characterization of isomeric acetyl amino acids by LC/MS/MS. Source: Journal of Mass Spectrometry Analysis: This study establishes the loss of ketene versus the loss of acetic acid as the primary differentiator between N- and O-acetylated amino acids. [Link]
-
Mass Spectrometry of Amino Acids and Proteins.
120) and its immonium ions ( 74), which serve as the baseline for interpreting the N-acetylthreonine pathway. [Link] -
Competing fragmentation processes of O-acetyl-substituted carboxylate anions. Source: European Journal of Mass Spectrometry Analysis: While focused on negative mode, this reference validates the lability of the O-acetyl group and its tendency to eliminate as a neutral species (ketene or acid) depending on charge state. [Link]
A Senior Application Scientist's Guide to the Chromatographic Comparison of 3-Acetyloxy-2-aminobutanoic Acid Isomers
Introduction: The Stereochemical Challenge of a Threonine Derivative
3-Acetyloxy-2-aminobutanoic acid is a protected derivative of the amino acid threonine. Like threonine, it possesses two chiral centers at the α- and β-carbon positions (C2 and C3). This structural feature gives rise to four distinct stereoisomers: a pair of enantiomers with the (2R,3R) and (2S,3S) configuration (the erythro or threo form, depending on the parent amino acid) and another enantiomeric pair with the (2R,3S) and (2S,3R) configuration (the allo form). In drug development and biomedical research, each stereoisomer can exhibit unique pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these four isomers is not merely an analytical task but a critical necessity for ensuring the safety and efficacy of potential therapeutics.[1][2]
This guide provides an in-depth comparison of chromatographic strategies for resolving the stereoisomers of 3-Acetyloxy-2-aminobutanoic acid. We will explore the underlying principles of chiral recognition, compare the performance of various techniques with supporting data, and provide detailed protocols to empower researchers to select and implement the most effective method for their specific needs.
The Fundamental Hurdle: Separating Molecular Mirror Images
Enantiomers share identical physical and chemical properties (e.g., boiling point, solubility, polarity) in an achiral environment, making their separation by conventional chromatographic methods impossible. Diastereomers, while chemically similar, have different physical properties and can sometimes be separated on standard achiral columns, though often with difficulty.[3] The primary challenge, therefore, lies in creating a chiral environment where the isomers interact differently, leading to differential retention and, ultimately, separation. This is achieved primarily through the use of Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparative Analysis of Chromatographic Methodologies
The separation of amino acid isomers is a well-established field, with HPLC and GC being the most powerful and widely adopted techniques.[4] Supercritical Fluid Chromatography (SFC) has also emerged as a high-throughput alternative.[5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC is arguably the most versatile and important tool for chiral analysis due to the vast array of available Chiral Stationary Phases (CSPs).[6] The choice of CSP is the most critical factor in achieving a successful separation.
These CSPs, such as the CHIROBIOTIC™ T series, are exceptionally effective for separating underivatized amino acids and their derivatives.[4][7]
-
Mechanism of Action: Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance. The complex, basket-like structure of the macrocycle provides multiple points of interaction, allowing it to form transient diastereomeric complexes with the analytes.[7]
-
Expert Insight: The versatility of these columns is a key advantage. By modifying the mobile phase (e.g., polar organic, reversed-phase, polar ionic), the retention and enantioselectivity can be dramatically altered. For a molecule like 3-Acetyloxy-2-aminobutanoic acid, which has both acidic (carboxylic acid) and basic (amine) functional groups, controlling the pH of the mobile phase is crucial for engaging the ion-exchange capabilities of the CSP and achieving optimal resolution. Retention often exhibits a "U-shaped" profile with varying organic modifier concentrations, a phenomenon that can be exploited during method development.
-
Performance: These phases have demonstrated success in separating the diastereomeric pairs of amino acids like threonine and isoleucine, making them a prime candidate for the target analyte.[7]
Coated or immobilized polysaccharide derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are among the most widely used CSPs for a broad range of chiral compounds.[8]
-
Mechanism of Action: Separation occurs due to the formation of inclusion complexes. The analyte enters helical grooves within the polysaccharide structure, and chiral recognition is mediated by hydrogen bonding and dipole-dipole interactions between the analyte and the carbamate groups of the CSP.[8]
-
Expert Insight: These columns are typically used in normal-phase or polar organic modes. For amino acid derivatives, derivatization of the primary amine (e.g., N-acylation) is often beneficial to enhance interactions with the CSP. Since our target molecule is already N-acetylated, it is well-suited for this type of CSP. The choice between cellulose- and amylose-based phases can be critical, as they often provide complementary or even reversed elution orders for enantiomers.[8]
Crown ether-based CSPs are specifically designed for the enantioseparation of primary amines, making them highly suitable for amino acids.[9]
-
Mechanism of Action: The chiral crown ether cavity selectively complexes with the protonated primary amine group of one enantiomer over the other. This interaction is primarily based on the three-dimensional fit and hydrogen bonding between the analyte's ammonium group and the ether oxygens.[5][9]
-
Expert Insight: These columns require a mobile phase containing a strong acid (e.g., perchloric acid) at a low concentration to ensure the analyte's amino group is protonated. They are renowned for their excellent resolution of D- and L-amino acid enantiomers.[9] For separating the four isomers of 3-Acetyloxy-2-aminobutanoic acid, this type of column would excel at separating the (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R) enantiomeric pairs, while the diastereomeric separation would depend on secondary interactions.
Gas Chromatography (GC): High Efficiency for Volatile Analytes
GC offers very high separation efficiency but is limited to thermally stable and volatile compounds. Amino acids and their derivatives are non-volatile and require derivatization prior to analysis.[4][10]
-
Mechanism of Action: Separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative or a chiral polysiloxane (e.g., Chirasil-Val). The separation relies on differences in the gas-phase interactions between the derivatized enantiomers and the CSP.
-
Expert Insight: A common and effective derivatization strategy involves esterification of the carboxyl group followed by acylation of the amino group (e.g., forming N-trifluoroacetyl-O-methyl esters).[10] This two-step process increases volatility and thermal stability. While highly efficient, the need for derivatization adds sample preparation time and can introduce potential sources of error, such as racemization if conditions are not carefully controlled. However, for applications requiring very low detection limits, comprehensive two-dimensional GC (GCxGC) can provide exceptional resolution and sensitivity.[10]
Quantitative Data Summary
The following table summarizes typical performance data for the chromatographic separation of amino acid isomers, providing a comparative baseline for method selection. Absolute values for 3-Acetyloxy-2-aminobutanoic acid will require experimental determination.
| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Typical Analysis Time (min) | Resolution (Rs) | Key Advantages | Key Disadvantages | References |
| HPLC | Macrocyclic Glycopeptide (Teicoplanin) | Methanol/Water/Acid | 10 - 30 | > 1.5 | Excellent for underivatized amino acids; versatile mobile phase options. | Can have lower efficiency than GC. | [4][7] |
| HPLC | Polysaccharide (Cellulose/Amylose) | Hexane/IPA or Acetonitrile/Methanol | 15 - 40 | > 1.5 | Broad applicability; robust and reliable. | Often requires analyte derivatization for best results. | [8] |
| HPLC | Crown Ether | Methanol/Water/Perchloric Acid | < 15 | > 1.6 | Excellent for primary amines; high enantioselectivity. | Limited to primary amines; requires acidic mobile phase. | [5][9] |
| GC | Chiral Polysiloxane (e.g., Chirasil-Val) | Helium / Hydrogen | 20 - 50 | > 2.0 | Very high resolution and efficiency; sensitive detection (MS). | Requires derivatization ; analyte must be thermally stable. | [10] |
Visualizing the Method Development Process
A structured approach is essential for developing a robust chiral separation method. The following diagrams illustrate the logical workflow and decision-making process.
Caption: Decision Tree for Selecting a Chromatographic Method.
Experimental Protocols
The following protocols provide a starting point for the analysis. They are based on established methods for similar compounds and must be optimized for the specific analyte.
Protocol 1: HPLC Separation using a Macrocyclic Glycopeptide CSP
This protocol is designed for the direct analysis of the four stereoisomers without derivatization.
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: CHIROBIOTIC T (or T2), 250 mm x 4.6 mm, 5 µm particle size. [7] * Mobile Phase: Prepare a mobile phase consisting of Methanol/Water/Formic Acid (e.g., 80:20:0.1 v/v/v). Filter and degas the mobile phase before use. Causality: The acid ensures the amine is protonated and the carboxylic acid is neutral, promoting ionic and hydrogen bonding interactions with the CSP.
-
Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve a known quantity of the 3-Acetyloxy-2-aminobutanoic acid isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Causality: Temperature can affect selectivity; maintaining a constant temperature is critical for reproducible retention times.
-
Detection: UV at 210 nm (for the amide and carboxyl chromophores) or MS for higher sensitivity and specificity.
-
Run Time: 30 minutes or until all four peaks have eluted.
-
-
Optimization:
-
Adjust the percentage of methanol. Increasing the organic content may decrease retention but can sometimes improve selectivity. * Vary the type and concentration of the acidic modifier (e.g., try acetic acid or trifluoroacetic acid) to fine-tune the separation.
-
Protocol 2: GC Separation following Derivatization
This protocol involves a two-step derivatization to make the analyte suitable for GC analysis.
-
Derivatization: [10] * Esterification: Place ~1 mg of the sample in a vial. Add 200 µL of 3M HCl in methanol. Cap the vial and heat at 70 °C for 60 minutes. Evaporate the solvent to dryness under a stream of nitrogen.
-
Acylation: To the dry residue, add 100 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 100 °C for 15 minutes.
-
Final Step: Cool the vial to room temperature. Evaporate the solvent and excess reagent under nitrogen. Reconstitute the derivatized sample in 1 mL of ethyl acetate for GC injection. Causality: This N-trifluoroacetyl-O-methyl ester derivative is significantly more volatile and thermally stable than the parent compound, which is essential for GC analysis.
-
-
System Preparation:
-
GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A chiral capillary column such as Chirasil-Val or a cyclodextrin-based column (e.g., Beta DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Chromatographic Run:
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 4 °C/min to 180 °C, and hold for 5 minutes. Causality: The temperature ramp allows for the separation of compounds with different volatilities, ensuring sharp peaks and good resolution.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Conclusion and Recommendations
The successful chromatographic separation of 3-Acetyloxy-2-aminobutanoic acid's four stereoisomers is a challenging but achievable goal.
-
For routine analytical testing and method robustness , HPLC with a macrocyclic glycopeptide CSP is the recommended starting point. It offers a high probability of success for direct analysis without the need for derivatization, simplifying the workflow and reducing potential sources of error.
-
For applications requiring the highest possible separation efficiency or very low limits of detection , GC with a chiral column is a powerful alternative, provided that the derivatization protocol is carefully validated to prevent racemization.
Ultimately, the choice of method depends on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate a reliable method for the critical task of stereoisomer separation.
References
- Vertex AI Search. (n.d.).
-
Péter, A., & Fülöp, F. (2014). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 19(12), 20306–20335. [Link]
-
Gray, M. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 235-246. [Link]
-
Mant, C. T., et al. (2016). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1438, 124-133. [Link]
-
Hirose, T., et al. (2022). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Analytical Sciences, 38(1), 139-145. [Link]
-
Scherer, M., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(15), 6079–6086. [Link]
- BenchChem. (2025). Technical Support Center: Accurate Quantification of DL-Threonine Enantiomers. Retrieved February 13, 2026.
-
Meinert, C., et al. (2022). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 45(24), 4416-4426. [Link]
-
Hamase, K., et al. (2026). Three-dimensional high-performance liquid chromatographic determination of serine, threonine and allothreonine enantiomers in the d-amino acid oxidase deficient mice and rats. Journal of Pharmaceutical and Biomedical Analysis, 223, 117348. [Link]
-
D'Aco, K., et al. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Molecules, 26(17), 5231. [Link]
-
Zbrožek, J., Pumera, M., & Flegel, M. (2002). Chiral analysis of biogenic D,L-amino acids derivatized by N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride using high-performance liquid chromatography. Journal of chromatographic science, 40(6), 309-314. [Link]
-
Scherer, M., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved February 13, 2026, from [Link]
Sources
- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 2. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Purity Standards for 3-Acetyloxy-2-aminobutanoic acid (O-Acetylthreonine)
Executive Summary: The Stability Paradox
In the validation of amino acid derivatives, 3-Acetyloxy-2-aminobutanoic acid (commonly referred to as O-Acetylthreonine ) presents a unique "Stability Paradox." Unlike its stable isomer N-Acetylthreonine, this compound is kinetically unstable at neutral pH due to a rapid O-to-N acyl migration .
Standard purity assessments relying solely on HPLC "Area %" often fail because the degradation product (N-Acetylthreonine) is isomeric and frequently co-elutes or exhibits different ionization efficiencies in LC-MS. This guide objectively compares Quantitative NMR (qNMR) against HPLC-CAD/MS , establishing qNMR as the primary reference method for absolute purity assignment while relegating HPLC to trace impurity profiling.
Part 1: The Chemical Challenge (O-to-N Migration)
To validate a standard of O-Acetylthreonine, one must first understand that the molecule is a "ticking clock." In aqueous solution above pH 6.0, the free amine attacks the ester carbonyl, forming a 5-membered cyclic intermediate that collapses into the thermodynamically stable amide (N-Acetylthreonine).
Visualization: The Degradation Pathway
The following diagram illustrates the kinetic instability that compromises standard storage and analysis.
Figure 1: The O-to-N acyl migration pathway. Validation must occur at pH < 3.0 to prevent in-situ degradation during analysis.
Part 2: Comparative Analysis of Analytical Methods
For this specific analyte, "Standard" methods often yield "Substandard" results. The table below contrasts the performance of the primary validation techniques.
| Feature | Method A: 1H-qNMR (Gold Standard) | Method B: HPLC-UV/CAD | Method C: GC-MS |
| Primary Output | Absolute Purity (Mass %) | Relative Purity (Area %) | Identification / Trace Impurities |
| Reference Standard | Internal Standard (IS) (e.g., Maleic Acid). No identical standard required. | Requires identical reference standard (often unavailable or unstable). | Requires derivatization.[1] |
| Response Factor | Uniform (1:1 proton response). | Variable (N-isomer absorbs/ionizes differently). | Variable . |
| Stability Control | Excellent . Solvent (D₂O + DCl) locks pH < 2. | Poor . Mobile phase buffers (pH 4-7) may trigger migration on-column. | Critical Failure . Derivatization heat/pH forces migration. |
| Detection Limit | Moderate (0.1%). | High (ppm level). | High (ppm level). |
| Suitability | Primary Validation . | Impurity Profiling Only . | Not Recommended . |
Scientific Verdict: qNMR is the mandatory primary method for assigning potency values to O-Acetylthreonine standards. HPLC is suitable only for detecting non-isomeric impurities (e.g., free Threonine, Acetic Acid) provided the run time is short and pH is acidic.
Part 3: Validated Experimental Protocols
Protocol A: Self-Validating qNMR Workflow
Objective: Determine absolute mass purity with traceability to SI units.
1. Internal Standard (IS) Selection:
-
Compound: Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).
-
Rationale: High purity, non-hygroscopic, distinct singlet signal (6.3 ppm) that does not overlap with O-Acetylthreonine signals (methyl doublet ~1.3 ppm, alpha-proton ~4.0 ppm).
2. Sample Preparation (The "Acid Lock"):
-
Step 1: Weigh exactly 10-15 mg of O-Acetylthreonine sample (
) and 5-8 mg of Maleic Acid IS ( ) into the same vial using a microbalance (readability 0.001 mg). -
Step 2: Dissolve immediately in 0.6 mL of D₂O containing 0.1% DCl .
-
Causality: The DCl ensures the pH remains < 2, protonating the amine group (NH₃⁺). This removes the nucleophile required for the O-to-N migration, "freezing" the molecule in its O-acetyl state.
-
-
Step 3: Transfer to NMR tube and analyze immediately.
3. Acquisition Parameters (Bruker 400 MHz or equivalent):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the longest relaxing proton to ensure full magnetization recovery).
-
Scans: 16 or 32.
-
Temperature: 298 K.
4. Calculation (The Self-Check):
- : Integrated Area
- : Number of protons (Maleic acid = 2; O-Acetylthreonine methyl = 3)
- : Molar Mass
- : Purity (as decimal)
Protocol B: Orthogonal Impurity Profiling (HPLC-CAD)
Objective: Detect free Threonine and inorganic salts invisible to UV.
1. System Configuration:
-
Detector: Charged Aerosol Detector (CAD) – Universal response for non-chromophores like Threonine.
-
Column: C18 Polar-Embedded (e.g., Waters Atlantis T3), 3 µm, 150 x 3.0 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: Acetonitrile.
-
Note: Do not use Phosphate buffer at pH 7; it will degrade the sample during the run.
-
2. Gradient:
-
Hold 0% B for 2 min (elute salts/Threonine), ramp to 50% B over 10 min.
Part 4: Logical Validation Workflow
The following decision tree illustrates the sequence of operations required to release a Certificate of Analysis (CoA) for this material.
Figure 2: Validation Decision Tree. Note the critical checkpoint for N-Acetyl signals before proceeding to secondary testing.
Part 5: References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
-
Pauli, G. F., et al. (2012).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Soong, R., et al. (2024). "Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis." Journal of Pharmaceutical and Biomedical Analysis, 116285. [Link]
-
PubChem. (n.d.). N-Acetylthreonine (Compound Summary).[3] National Library of Medicine. [Link](Note: Cited here to reference the thermodynamic product of the migration described in Part 1).
Sources
Comparative Guide: O-Acetylserine vs. 3-Acetyloxy-2-aminobutanoic acid (O-Acetylthreonine)
[1]
Executive Summary
This guide provides a technical comparison between O-Acetylserine (OAS) , the canonical biological precursor to cysteine, and its structural analogue, 3-Acetyloxy-2-aminobutanoic acid (commonly referred to as O-Acetylthreonine ).[1] While these molecules share a high degree of structural homology—differing only by a methyl group at the
Key Distinction: OAS is a metabolically unstable, high-turnover intermediate essential for sulfur assimilation in bacteria and plants. In contrast, O-Acetylthreonine serves primarily as a synthetic building block for non-canonical amino acids (e.g.,
Chemical Identity & Structural Homology[2]
The fundamental difference lies in the amino acid backbone: OAS is derived from serine (3-carbon chain), while O-Acetylthreonine is derived from threonine (4-carbon chain). This additional methyl group in O-Acetylthreonine introduces steric bulk adjacent to the ester linkage, influencing both chemical stability and enzyme active site fit.
Comparative Physicochemical Table
| Feature | O-Acetylserine (OAS) | 3-Acetyloxy-2-aminobutanoic acid (O-Acetylthreonine) |
| IUPAC Name | (2S)-3-(Acetyloxy)-2-aminopropanoic acid | (2S,3R)-3-(Acetyloxy)-2-aminobutanoic acid |
| Common Abbreviation | OAS | O-Acetyl-Thr |
| Backbone | Serine (Primary Alcohol Ester) | Threonine (Secondary Alcohol Ester) |
| Molecular Formula | ||
| Molecular Weight | 147.13 g/mol | 161.16 g/mol |
| Chirality (Biogenic) | L-Isomer (2S) | L-Isomer (2S, 3R) |
| Primary Utility | Cysteine Biosynthesis Precursor | Synthetic Block for |
Structural Visualization
The following diagram illustrates the structural relationship and the steric impact of the methyl group.
Figure 1: Structural comparison highlighting the C3 substitution difference.
Chemical Stability: The Acyl Migration
Both compounds are prone to
Mechanism & Kinetic Differences
The migration proceeds via a 5-membered cyclic tetrahedral intermediate.
-
OAS: The migration is rapid at pH > 7.0. In biological systems, this spontaneous isomerization is a regulatory switch; N-Acetylserine (NAS) is a potent inducer of the cys regulon in bacteria.
-
O-Acetylthreonine: Despite the steric hindrance of the methyl group, historical kinetic data suggests that O-Acetylthreonine can undergo this migration faster than OAS under certain conditions (Fujiwara et al., 1962). This counter-intuitive result is attributed to the "Gem-dimethyl" effect (Thorpe-Ingold effect), where substituents on the carbon chain compress the bond angles, favoring the formation of the cyclic transition state required for migration.
Experimental Implication: When handling either compound for enzymatic assays, solutions must be prepared in acidic buffers (pH < 5.0) and neutralized immediately prior to use to prevent titer loss.
Figure 2: Mechanism of pH-dependent O to N acyl migration common to both substrates.
Biological Performance: Enzymatic Interaction[5]
The primary biological context for these molecules is their interaction with Cysteine Synthase (O-acetylserine sulfhydrylase, CysK/OASS), a PLP-dependent enzyme.
O-Acetylserine (The Native Substrate)[6][7]
-
Role: OAS is the exclusive substrate for CysK in the de novo synthesis of cysteine.
-
Mechanism: CysK binds OAS, forming an
-aminoacrylate intermediate bound to PLP. The acetate group is eliminated, followed by the nucleophilic attack of sulfide ( ) to form L-Cysteine. -
Kinetics: High affinity (
typically in the low mM range) and high turnover number ( ).
O-Acetylthreonine (The Analogue)[1]
-
Substrate Status: O-Acetylthreonine is generally not a productive substrate for Cysteine Synthase for the synthesis of
-methylcysteine. -
Inhibition: It acts as a structural analogue that may bind to the active site but fails to undergo efficient
-elimination or nucleophilic attack due to the steric clash of the -methyl group within the conserved active site pocket of CysK. -
Synthetic Consequence: Researchers cannot simply substitute O-Acetylthreonine in a standard CysK assay to produce
-methylcysteine enzymatically. Instead, chemical synthesis routes (e.g., via aziridine ring opening) are required.
Synthetic Applications & Protocols
Application A: Enzymatic Assay for Cysteine Synthase (OAS Specific)
Use this protocol to quantify CysK activity using OAS. Note that O-Acetylthreonine will likely show no activity or act as a competitive inhibitor in this system.
Reagents:
-
Buffer: 100 mM HEPES, pH 7.5.
-
Substrate: 10 mM O-Acetylserine (Freshly prepared in 1 mM HCl to prevent migration).
-
Sulfur Source: 5 mM
. -
Detection: Acid Ninhydrin Reagent (Gaitonde’s Reagent).
Protocol:
-
Incubate enzyme +
in buffer at 25°C. -
Initiate reaction by adding OAS.
-
Stop reaction after 1-5 mins with equal volume of 20% TCA.
-
Add Acid Ninhydrin reagent and heat at 100°C for 10 mins.
-
Measure absorbance at 560 nm (Pink complex indicates Cysteine formation).
Application B: Chemical Synthesis of -Methylcysteine
Since enzymatic conversion of O-Acetylthreonine is inefficient, the synthesis of
Workflow Summary:
-
Precursor: L-Threonine.[3]
-
Activation: Conversion to N-Trityl-O-Mesyl-L-Threonine ester.
-
Ring Closure: Base-catalyzed formation of the aziridine ring (3-methylaziridine-2-carboxylate).
-
Ring Opening: Regioselective nucleophilic attack by Thioacetic acid or Benzyl mercaptan.
-
Result: Protected
-methylcysteine.
Figure 3: Divergent synthetic pathways for Serine vs. Threonine backbones.
References
-
Fujiwara, S., Morinaga, S., & Narita, K. (1962). O-Acetylserine and O-Acetylthreonine: An Approach to the Separation of Serine and Threonine Fraction from Amino Acid Mixture.[1] Journal of Biochemistry. Link (Note: Foundational kinetic comparison).
-
Kredich, N. M. (1996). Biosynthesis of Cysteine.[4][2][3][5][6][7][8][9][10] EcoSal Plus. Link
-
Wirtz, M., & Hell, R. (2006). Functional analysis of the cysteine synthase protein complex from plants. Plant Physiology.[6] Link
-
Smith, N. D., et al. (2005).[11] Enantiocontrolled Synthesis of alpha-Methyl Amino Acids via Bn2N-alpha-Methylserine-beta-lactone.[11] Organic Letters.[12][3][11] Link (Demonstrates chemical handling of methylated serine/threonine analogues).
-
PubChem Compound Summary. (2025). O-Acetylserine (CID 99478) and Acetyl-L-threonine (CID 1076025). National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Versatile and Stereoselective Syntheses of Orthogonally Protected β-Methylcysteine and β-Methyllanthionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. uniprot.org [uniprot.org]
- 6. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of selective substrate engagement and inhibitor disengagement of cysteine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]
- 12. Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
